1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Description
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Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRHUDRWIOKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801303-32-2 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus of this document is a detailed exploration of the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride, a robust and industrially scalable method. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss critical process parameters. Furthermore, alternative synthetic strategies, including the Grignard reaction, will be evaluated to offer a comparative perspective for researchers and process chemists. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable laboratory procedures.
Introduction: The Significance of this compound
The substituted phenylpropanone scaffold is a recurring motif in a multitude of biologically active molecules. Specifically, this compound serves as a crucial building block in medicinal chemistry. The presence of the bromine and fluorine atoms on the phenyl ring offers distinct advantages for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. A thorough understanding of its synthesis is therefore paramount for the efficient and cost-effective production of novel therapeutic agents.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[2] The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2]
-
Electrophilic Aromatic Substitution: The π-electrons of the 1-bromo-3-fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[3]
The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the reaction. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. However, due to steric hindrance from the ortho-substituents, the acylation is expected to occur predominantly at the para-position relative to the fluorine atom.
Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
1-Bromo-3-fluorobenzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Formation of the Acylium Ion: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane via the addition funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Addition of the Aromatic Substrate: After the addition of isobutyryl chloride is complete, add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrFO | [2] |
| Molecular Weight | 245.09 g/mol | [2] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |
| Expected Yield | 70-85% | Estimated based on similar reactions |
| Purity | >95% (after purification) | N/A |
Visualization of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation pathway for the synthesis of the target compound.
Alternative Synthesis Pathway: Grignard Reaction
An alternative and powerful method for the synthesis of this compound involves the use of a Grignard reagent. This approach offers a different retrosynthetic disconnection and can be advantageous in certain contexts.
General Strategy
This pathway involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an appropriate electrophile. A plausible route would be the reaction of 4-bromo-2-fluorophenylmagnesium bromide with isobutyryl chloride.
-
Formation of the Grignard Reagent: 1,4-dibromo-2-fluorobenzene is reacted with magnesium metal in an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF) to form 4-bromo-2-fluorophenylmagnesium bromide.[4] The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface.
-
Reaction with Acyl Chloride: The prepared Grignard reagent is then reacted with isobutyryl chloride at low temperatures. The highly nucleophilic carbon-magnesium bond attacks the electrophilic carbonyl carbon of the acyl chloride. This initially forms a ketone, which can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[5] To favor the formation of the ketone, the reaction is typically carried out at low temperatures and with careful control of stoichiometry.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the successful formation and reaction of the Grignard reagent.[4]
-
Low Temperature: The reaction between the Grignard reagent and the acyl chloride is highly exothermic. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) helps to control the reaction rate and minimize side reactions, including the over-addition to form the tertiary alcohol.
Visualization of the Grignard Reaction Pathway
Sources
physicochemical properties of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Abstract
This technical guide provides a comprehensive analysis of the . Given the limited availability of published experimental data for this specific molecule, this document establishes a predictive framework grounded in established chemical principles and provides robust, field-proven methodologies for its empirical characterization. As a Senior Application Scientist, the focus is not merely on presenting data but on elucidating the causality behind experimental choices and ensuring a self-validating analytical workflow. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthesis, formulation, or analytical development.
Part 1: Molecular Profile and Predicted Properties
A foundational understanding of a molecule begins with its structural and electronic characteristics. These features dictate its macroscopic physical properties and its interactions in a chemical or biological system.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀BrFO
-
Molecular Weight: 245.09 g/mol
-
CAS Number: Not assigned or readily available in public databases as of this writing.[1]
-
Chemical Structure:

The structure features a ketone carbonyl group, an isopropyl moiety, and a di-substituted aromatic ring containing both bromine and fluorine. The electron-withdrawing nature of the halogens and the carbonyl group, combined with the steric bulk of the isopropyl group, are key determinants of the molecule's reactivity and physical properties.
In Silico and Comparative Physicochemical Properties
Predictive models, based on quantitative structure-property relationships (QSPR), and comparisons with structurally similar analogs provide valuable initial estimates of a compound's behavior.
| Property | Predicted/Estimated Value | Rationale & Significance in Drug Development |
| XLogP3 | ~3.5 - 4.5 | The high lipophilicity, driven by the bromophenyl ring and alkyl chain, suggests low aqueous solubility but good membrane permeability. This is a critical parameter for predicting oral absorption. For comparison, the related compound 1-(4-Bromo-2-fluorophenyl)ethan-1-one has a calculated XLogP3 of 2.4.[2] |
| Boiling Point | >250 °C (at 760 mmHg) | The high molecular weight and polarity of the carbonyl group lead to strong intermolecular dipole-dipole interactions, resulting in a high boiling point compared to non-polar analogs.[3] |
| Melting Point | 40 - 70 °C | The final value is highly dependent on the crystal lattice packing. The irregular substitution pattern may disrupt efficient packing, leading to a moderate melting point. For comparison, the synthesis of a similar ketone, 4-bromo-4'-fluorobenzophenone, yields a solid with a melting point of 106-107 °C.[4] |
| Water Solubility | Low (<0.1 g/L) | The dominant hydrophobic character of the molecule significantly outweighs the polar contribution of the ketone group, predicting poor solubility in aqueous media.[3] |
| Polar Surface Area | 17.1 Ų | This value, based on the carbonyl oxygen, is identical to that of other simple ketones.[2][5][6][7][8] It suggests the molecule has the potential for polar interactions but is not dominated by them. |
Part 2: Experimental Determination of Core Properties
The following sections detail the standard operating procedures for empirically verifying the predicted physicochemical properties. The causality behind each step is explained to ensure methodological integrity.
Determination of Melting and Boiling Points
Expertise & Rationale: The melting point is a critical indicator of purity, while the boiling point reflects the compound's volatility. For a novel compound, these are the first experimental values to be determined. The choice of vacuum distillation for the boiling point is crucial to prevent thermal decomposition at high temperatures.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.
Workflow for Purity Assessment via Melting Point
Caption: Workflow for melting point determination and purity validation.
Solubility Profiling
Expertise & Rationale: Solubility is paramount for any compound intended for biological screening or formulation. We must assess solubility in both aqueous and organic solvents to understand its behavior in assays (using DMSO as a stock) and its potential for formulation. A kinetic solubility assay using HPLC is a rapid and reliable method.
Experimental Protocol: Kinetic Solubility in Aqueous Buffer and DMSO
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Aqueous Addition: Add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to each well and mix thoroughly. This rapid addition from a DMSO stock can induce precipitation of poorly soluble compounds.
-
Incubation: Allow the plate to equilibrate at room temperature for 2 hours.
-
Separation: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Analyze the supernatant using a calibrated HPLC-UV method.
-
Quantification: Compare the concentration in the supernatant to the initial concentration to determine the solubility limit.
Part 3: Spectroscopic and Spectrometric Characterization
Structural confirmation is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for structural elucidation. ¹H NMR will confirm the proton environment, including the characteristic splitting of the isopropyl group and the distinct signals of the aromatic protons. ¹³C NMR will confirm the number of unique carbon environments.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the fluorine will show a characteristic doublet of doublets.
-
Isopropyl Methine (δ 3.0-3.5 ppm): This single proton (CH) will be a multiplet (septet) due to coupling with the six methyl protons. It is shifted downfield by the adjacent carbonyl group.
-
Isopropyl Methyls (δ 1.1-1.3 ppm): The six protons of the two methyl groups (CH₃) will appear as a doublet, coupled to the single methine proton. This 6H doublet is a hallmark of an isopropyl group adjacent to a chiral center or prochiral center.[9]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl (C=O): ~195-205 ppm.
-
Aromatic Carbons: 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
Isopropyl Methine (CH): ~35-45 ppm.
-
Isopropyl Methyls (CH₃): ~18-25 ppm.
Conceptual ¹H NMR Signal Map
Caption: A conceptual diagram of the predicted ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The most prominent signal will be from the ketone's carbonyl group.[10]
Key Expected IR Absorptions (cm⁻¹):
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2870-2960 cm⁻¹: Aliphatic C-H stretch (from the isopropyl group).
-
~1685-1705 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ketone) stretch. Conjugation with the aromatic ring typically lowers the frequency from the standard ~1715 cm⁻¹.[10]
-
~1550-1600 cm⁻¹: Aromatic C=C ring stretches.
-
~1200-1250 cm⁻¹: C-F stretch.
-
~1000-1100 cm⁻¹: C-Br stretch.
Mass Spectrometry (MS)
Expertise & Rationale: High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement, confirming the molecular formula. The fragmentation pattern in the mass spectrum offers corroborating structural evidence. The presence of bromine provides a definitive isotopic signature.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), which is a definitive confirmation of a single bromine atom in the molecule.
-
Key Fragments: Expect fragmentation via alpha-cleavage adjacent to the carbonyl group, leading to the loss of the isopropyl radical (•C₃H₇) and the formation of a stable acylium ion.
Part 4: Safety and Handling
Trustworthiness: While specific toxicological data for this compound is unavailable, its structure warrants a cautious approach. Structurally related halogenated aromatic ketones can be irritants and may be harmful if ingested or absorbed through the skin.[5][7][11][12]
Standard Handling Procedures:
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11][12] For eye contact, flush with water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.
References
-
Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one . KISHIDA CHEMICAL CO., LTD. Available at: [Link]
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1-(4-Bromo-2-fluorophenyl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Supporting Information for a scientific article . ACS Publications. (Note: This is a generic reference to a supporting information document that contains spectral data for similar compounds). Available at: [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one . ResearchGate. Available at: [Link]
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2-Bromo-1-(4-fluorophenyl)propan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
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4-Bromo-1-(4-fluorophenyl)butan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Physical Properties of Ketones and Aldehydes . OpenOChem Learn. Available at: [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
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Method for the determination of aldehydes and ketones in ambient air using HPLC . U.S. Environmental Protection Agency. Available at: [Link]
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This compound . ASCA GmbH. Available at: [Link]
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The determination of ketone bodies: preanalytical, analytical and physiological considerations . PubMed. Available at: [Link]
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1-Bromo-1-(2-fluorophenyl)-2-propanone . Pharmaffiliates. Available at: [Link]
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2-Bromo-1-(4-fluorophenyl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 4-bromo-4'-fluorobenzophenone . PrepChem.com. Available at: [Link]
-
(2R)-2-bromo-4-methyl-1-phenylpentan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. Available at: [Link]
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1H NMR spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. Available at: [Link]
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Solving a Structure Based on IR and NMR Spectra . YouTube video by Tony St John. Available at: [Link]
-
1-(2-bromo-4-fluorophenyl)propan-2-one . PubChemLite. Available at: [Link]
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An In-Depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of a registered CAS number for this specific compound, this guide will also draw upon data from closely related analogues to present a thorough profile. We will delve into a plausible synthetic route, expected analytical characteristics, potential applications in drug discovery, and essential safety and handling protocols.
Chemical Identity and Structural Analogs
This compound is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the para position and a fluorine atom at an ortho position. The ring is acylated with an isobutyryl group.
Core Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀BrFO |
| Molecular Weight | 245.09 g/mol |
| CAS Number | Not available |
The precise substitution pattern of the bromine and fluorine atoms on the phenyl ring, combined with the isopropyl ketone moiety, makes this compound a versatile intermediate for introducing specific steric and electronic properties into larger molecules.
Proposed Synthesis: Friedel-Crafts Acylation
A robust and widely applicable method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
The proposed synthesis of this compound involves the reaction of 1-bromo-3-fluorobenzene with isobutyryl chloride and a Lewis acid catalyst.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the isobutyryl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.
Sources
A Comprehensive Spectroscopic and Structural Elucidation of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. The intended audience includes researchers, scientists, and professionals in the field of drug development who rely on a detailed understanding of molecular structure and characterization. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of this target molecule.
Introduction: The Importance of Spectroscopic Analysis
In the realm of synthetic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular properties. For a molecule such as this compound, a substituted aromatic ketone, each spectroscopic method offers a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
-
Infrared (IR) spectroscopy identifies the functional groups present.
-
Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns.
This guide will not only present the spectral data but also explain the rationale behind the experimental methodologies and the logic of spectral interpretation, empowering the reader to apply these principles to their own research.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for NMR analysis due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual proton signal.[1] The chemical shifts of the residual solvent peak (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) serve as a convenient internal reference.[1][2]
Sample Preparation Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
Infrared (IR) Spectroscopy
Rationale for Sample Preparation (KBr Pellet Method): The potassium bromide (KBr) pellet method is a widely used technique for analyzing solid samples.[4][5][6] KBr is transparent in the mid-infrared region, providing a non-interfering matrix for the sample.[4][6]
KBr Pellet Preparation Protocol:
-
Gently grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[4][5]
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[5] It is crucial to use dry KBr as water exhibits strong IR absorption bands that can obscure sample signals.[4]
-
Briefly and gently mix the sample and KBr to ensure uniform dispersion.[4]
-
Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[4][6][7]
Mass Spectrometry (MS)
Rationale for Ionization Method (Electron Ionization): Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[8][9]
Sample Introduction and Analysis:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][9]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Spectral Data and Interpretation
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4-7.6 | Multiplet | 3H | Aromatic Protons | The protons on the substituted benzene ring will appear in the aromatic region. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom. |
| ~ 3.5-3.8 | Septet | 1H | CH | This proton is adjacent to six equivalent methyl protons, resulting in a septet (n+1 rule). It is deshielded by the adjacent carbonyl group. |
| ~ 1.2 | Doublet | 6H | 2 x CH₃ | These two methyl groups are equivalent and are split into a doublet by the adjacent single proton. |
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[10]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 200-205 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears at a very low field.[3][11] |
| ~ 160 (doublet) | C-F | The carbon directly attached to the electronegative fluorine atom will be deshielded and will show coupling to the fluorine. |
| ~ 115-140 | Aromatic Carbons | The remaining four aromatic carbons will appear in this region. The carbon attached to the bromine will be at a higher field than the others. |
| ~ 35-40 | CH | The methine carbon is deshielded by the adjacent carbonyl group. |
| ~ 18-20 | 2 x CH₃ | The two equivalent methyl carbons will appear at a high field. |
Infrared (IR) Spectrum (Predicted)
The IR spectrum is used to identify the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring.[12] |
| ~ 2970-2870 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the isopropyl group.[13] |
| ~ 1700-1680 | Strong, Sharp | C=O stretch | The carbonyl group of an aromatic ketone absorbs strongly in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone.[12][14] |
| ~ 1600, 1475 | Medium | C=C stretch | Aromatic ring vibrations.[12] |
| ~ 1250-1200 | Strong | C-F stretch | The carbon-fluorine bond stretch is typically strong. |
| ~ 600-500 | Medium | C-Br stretch | The carbon-bromine bond stretch appears in the fingerprint region.[13] |
Mass Spectrum (Predicted)
The mass spectrum provides the molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, with the ⁷⁹Br and ⁸¹Br isotopes being in an approximate 1:1 ratio.
| m/z | Assignment | Rationale |
| 244/246 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |
| 201/203 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. This is a common fragmentation for ketones. |
| 183/185 | [C₇H₄BrFO]⁺ | Aromatic fragment. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Visualization of Interpretation Workflows
The following diagrams illustrate the logical flow for interpreting the spectral data.
Caption: Workflow for Spectroscopic Data Integration.
Caption: Key Fragmentation Pathways in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. Each technique offers complementary information, and when analyzed in concert, they allow for the unambiguous confirmation of the molecule's identity. The methodologies and interpretation principles outlined in this guide serve as a robust framework for the characterization of novel chemical entities.
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Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
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Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The infrared carbonyl stretching bands of ring substituted acetophenones. Canadian Journal of Chemistry, 35(5), 504-515. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]
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Solubility Profile of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one: A Methodological and Predictive Analysis for Drug Development
An In-depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of early-phase drug development, directly influencing its bioavailability, formulation, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical framework for determining and understanding the solubility of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of interest to the pharmaceutical industry. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles governing its solubility, provides a detailed, self-validating protocol for its experimental determination using the gold-standard shake-flask method, and offers a predictive analysis of its behavior in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally similar molecules.
Introduction: The Criticality of Solubility
In the journey from a chemical entity to a therapeutic agent, solubility is a primary gatekeeper of success. A compound must dissolve to be absorbed and exert its pharmacological effect. This compound is a molecule with structural motifs—a halogenated phenyl ring and a ketone group—common in medicinal chemistry. Understanding its interaction with various solvents is not merely an academic exercise; it is a critical step in lead optimization and formulation development.[1] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in creating viable dosage forms, ultimately causing costly failures in later development stages.[1][2]
This guide will deconstruct the factors influencing the solubility of this specific molecule and provide a rigorous, repeatable methodology for its quantification.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet of solubility, stating that substances with similar polarities are more likely to be soluble in one another.[3][4][5] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Analysis of this compound:
-
Polar Regions: The molecule possesses a polar carbonyl (C=O) group, which can act as a hydrogen bond acceptor. The electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity through dipole-dipole interactions.
-
Nonpolar Regions: The phenyl ring and the isopropyl group (-CH(CH3)2) constitute the nonpolar, lipophilic portions of the molecule.
This duality suggests that this compound is a moderately polar compound. Its solubility will be a function of a solvent's ability to favorably interact with both its polar functional groups and its nonpolar backbone. We can therefore predict that it will exhibit limited solubility in highly polar protic solvents like water and in highly nonpolar solvents like hexane, but will likely show good solubility in solvents of intermediate polarity, such as acetone or ethanol.[4]
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantification, a robust experimental method is required. The shake-flask method is widely considered the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution after a prolonged equilibration period.[6] This contrasts with kinetic solubility assays, which are faster but can overestimate solubility due to the formation of supersaturated solutions.[2][6]
The Experimental Workflow
The process for determining thermodynamic solubility is a sequential and meticulous workflow designed to ensure equilibrium is reached and accurately measured. The causality behind this workflow is to isolate and quantify the solute concentration in a truly saturated solution, free from suspended solids.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
This protocol is designed to be self-validating by including steps to ensure equilibrium has been reached and that the analytical method is accurate.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials (e.g., 20 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Vials:
-
Add an excess amount of this compound to several vials for each solvent to be tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[6] A starting point is ~10-20 mg of the compound.
-
Causality: Adding excess solid ensures that the solvent becomes fully saturated and that the system reaches equilibrium with the solid phase.[6]
-
-
Solvent Addition:
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation (e.g., 150 rpm).
-
Equilibrate for a minimum of 24 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[1][7]
-
Causality: Continuous agitation facilitates the dissolution process, while a long incubation period ensures the system reaches a true thermodynamic equilibrium.[1]
-
-
Phase Separation:
-
Remove vials from the shaker and let them stand undisturbed for at least 1-2 hours to allow undissolved solids to settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean HPLC vial.
-
Causality: Filtration is a critical step to separate the saturated liquid phase from the solid phase. The small pore size (0.22 µm) ensures no fine particulates interfere with the subsequent concentration analysis.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Create a calibration curve by making a series of dilutions from the stock solution.
-
Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. The wavelength for detection should be set to the λmax of the compound.
-
The concentration of the filtered sample is determined by interpolating its peak area from the linear calibration curve.
-
Causality: An external calibration curve provides a reliable and accurate means to convert the analytical signal (UV absorbance) into a precise concentration, which is the definition of solubility.
-
Data Presentation and Predictive Analysis
The results of the solubility experiments should be presented in a clear, structured format to allow for easy comparison and interpretation.
Tabulated Solubility Data
The following table provides a template for presenting the experimentally determined solubility of this compound, populated with predictive, hypothetical data based on chemical principles.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility at 25°C (mg/mL) |
| Hexane | Nonpolar | 0.1 | < 1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 20 - 50 |
| Dichloromethane | Polar Aprotic | 3.1 | > 100 |
| Acetone | Polar Aprotic | 5.1 | > 200 |
| Ethanol | Polar Protic | 5.2 | 50 - 100 |
| Acetonitrile | Polar Aprotic | 5.8 | > 150 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |
| Water | Polar Protic | 10.2 | < 0.1 |
Note: Polarity Index values are from established literature.[8]
Visualizing Structure-Solubility Relationships
The relationship between the compound's structure and its affinity for different solvent types can be visualized to reinforce the "like dissolves like" principle.
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Introduction: The Phenylpropanone Scaffold and the Power of Halogenation
An In-Depth Technical Guide to the Biological Activities of Halogenated Phenylpropanones
Phenylpropanones represent a class of organic compounds characterized by a three-carbon chain attached to a phenyl group, with a ketone functional group. This core structure is the foundation for a vast array of naturally occurring and synthetic molecules, including the widely studied chalcones (1,3-diphenyl-2-propen-1-ones) and flavonoids.[1][2] The inherent reactivity of the α,β-unsaturated carbonyl system in many phenylpropanone derivatives makes them privileged scaffolds in medicinal chemistry, capable of interacting with numerous biological targets.[2][3]
The strategic introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings of these compounds is a cornerstone of modern drug design. Halogenation profoundly alters a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character.[4][5] These modifications can enhance binding affinity to target proteins, improve membrane permeability, and increase the overall potency and efficacy of the compound. This guide provides a technical overview of the significant biological activities exhibited by halogenated phenylpropanones, with a focus on their potential as antimicrobial, anticancer, and neuroprotective agents, grounded in mechanistic insights and validated experimental protocols.
Section 1: Antimicrobial Activities of Halogenated Phenylpropanones
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Halogenated phenylpropanones, particularly chalcone derivatives, have emerged as a promising class of anti-infective agents.[1][6]
Mechanisms of Antimicrobial Action
The antimicrobial effects of these compounds are often attributed to their α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, interacting with nucleophilic residues (such as cysteine) in key microbial enzymes.[7] Furthermore, studies suggest that halogenated chalcones may exert their effects by inhibiting essential bacterial enzymes, including DNA gyrase and phosphatases involved in mycobacterial signaling pathways.[1] The presence of electron-withdrawing groups, such as halogens, on the aromatic rings is frequently associated with heightened antimicrobial potency.[1][6] For instance, pyrazine-based chalcones with 2-chloro or 2-bromo substitutions have demonstrated significant growth inhibition against Candida glabrata, Trichophyton interdigitale, and various Staphylococcus species.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8][9]
Causality of Protocol Design: This protocol uses a serial dilution method to expose a standardized bacterial inoculum to a gradient of the test compound. Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized for susceptibility testing and has low levels of inhibitors that might interfere with the compound's activity. Visual inspection for turbidity provides a clear, self-validating endpoint for growth inhibition.[9]
Step-by-Step Methodology:
-
Preparation of Standardized Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the target microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This standardization is critical for reproducibility.
-
Dilute this suspension as required by the specific protocol (e.g., 1:100) to achieve the final desired inoculum density in the assay plate.
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
In well 1, add 200 µL of the test compound at its highest desired concentration (e.g., 2X the final maximum concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (contains only MHB and inoculum).
-
Well 12 serves as the sterility control (contains only MHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to wells 1 through 11 to achieve the final target concentration.
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Section 2: Anticancer and Antiangiogenic Activities
Halogenated phenylpropanones, particularly flavone and flavanone derivatives, exhibit significant potential in oncology through two distinct but complementary mechanisms: direct cytotoxicity towards cancer cells and inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth.[10][11]
Mechanism 1: Induction of Apoptosis
Several halogenated flavanones have been shown to be potent inducers of apoptosis (programmed cell death) in human cancer cell lines.[12] For example, 3',6-dichloroflavanone was found to be significantly more active than the standard chemotherapeutic agent etoposide against MDA-MB-231 breast cancer cells.[12] The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to controlled cell dismantling.[13]
Caption: Simplified intrinsic apoptosis pathway induced by halogenated compounds.
Mechanism 2: Antiangiogenesis via VEGFR2 Inhibition
Angiogenesis is critical for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Certain halogenated flavones act as potent antiangiogenic agents by directly targeting the VEGF Receptor 2 (VEGFR2).[10][11] By binding to the ATP-binding site of the VEGFR2 kinase domain, these compounds inhibit its autophosphorylation, effectively blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[10] Structure-activity relationship studies have shown that specific substitutions, such as a 4-thiocarbonyl group and di-hydroxyl groups at the 5 and 7 positions, are favorable for VEGFR2 inhibition.[10]
Caption: Inhibition of the VEGFR2 signaling pathway by halogenated flavones.
Data Presentation: Cytotoxic Activity
The following table summarizes the cytotoxic potential (IC₅₀ values) of representative halogenated phenylpropanones against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3',7-Dichloroflavanone | MCF-7 | Breast Cancer | > 50 | [12] |
| 3',6-Dichloroflavanone | MDA-MB-231 | Breast Cancer | 2.9 ± 0.9 | [12] |
| Halogenated Flavone (5b) | MCF-7 | Breast Cancer | 1.0 | [10] |
| Halogenated Thioflavone (11) | MCF-7 | Breast Cancer | 1.2 ± 0.8 | [11] |
| Halogenated Thioflavone (11) | MDA-MB-231 | Breast Cancer | 43.06 ± 1.29 | [11] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]
Causality of Protocol Design: This assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability. The amount of formazan produced is directly proportional to the number of living cells. The final step requires solubilizing the insoluble formazan crystals to allow for spectrophotometric measurement.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the halogenated phenylpropanone for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]
Section 3: Neuroprotective Activities
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal loss.[16][17] Flavonoids and related polyphenols, including halogenated derivatives, are recognized for their neuroprotective potential, acting through multiple mechanisms to protect neurons from damage and promote cognitive function.[17][18]
Mechanisms of Neuroprotection
A primary mechanism of neuroprotection for certain halogenated phenylpropanones is the inhibition of Monoamine Oxidase B (MAO-B).[19] MAO-B is an enzyme that degrades neurotransmitters like dopamine; its overactivity is implicated in the pathology of Parkinson's disease and contributes to oxidative stress. Halogenated chalcones have been identified as highly potent, selective, and reversible inhibitors of MAO-B, with the position and type of halogen greatly influencing activity.[19]
Beyond specific enzyme inhibition, these compounds exert broader neuroprotective effects through their potent antioxidant and anti-inflammatory properties.[16] They can scavenge harmful reactive oxygen species (ROS), upregulate endogenous antioxidant enzymes (like superoxide dismutase and glutathione peroxidase), and suppress inflammatory pathways in the brain, thereby protecting neurons from excitotoxicity and apoptosis.[16][18][20][21]
Workflow for In Vitro Neuroprotection Screening
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An In-Depth Technical Guide to the Safe Handling of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Ketone
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone of increasing interest within synthetic and medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, offers a versatile scaffold for the development of novel pharmaceutical agents and other specialized chemical entities. The presence of these halogens can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. However, the very features that make this compound chemically intriguing also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide, designed for laboratory personnel, provides a comprehensive overview of the safe handling, storage, and disposal of this compound. By synthesizing data from structurally similar compounds and established principles for managing halogenated organic molecules, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Chemical and Physical Properties: A Predictive Analysis
| Property | Predicted Value/Information | Rationale/Analogous Compound Data |
| Molecular Formula | C₁₀H₁₀BrFO | Derived from chemical structure. |
| Molecular Weight | ~245.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar brominated and fluorinated ketones are often solids[1]. |
| Solubility | Expected to be soluble in organic solvents (e.g., acetone, dichloromethane, ethyl acetate) and insoluble in water. | A common characteristic of non-polar organic compounds. |
| Reactivity | Stable under normal laboratory conditions. May be sensitive to strong oxidizing and reducing agents. The presence of the fluorine atom can influence the reactivity of the aromatic ring. | General reactivity of ketones and halogenated aromatic compounds. Fluorine's electron-withdrawing nature can affect substitution reactions on the phenyl ring[2][3]. |
Hazard Identification and Risk Assessment: A Proactive Approach
A formal risk assessment should be conducted before commencing any work with a new chemical entity[4]. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazards of structurally related compounds is warranted.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Similar brominated ketones are classified with this hazard profile[5].
-
Skin Corrosion/Irritation: Causes skin irritation. This is a common hazard for halogenated aromatic compounds[5][6][7].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[5][6][7].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[7].
The risk assessment process is a critical, self-validating system for ensuring laboratory safety.
Caption: A workflow for chemical risk assessment.
Engineering Controls: The First Line of Defense
Properly designed and maintained engineering controls are paramount for minimizing exposure to this compound.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors[2].
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the event of accidental skin or eye contact[4][8].
Personal Protective Equipment (PPE): Essential Individual Protection
The appropriate selection and consistent use of PPE are crucial for safeguarding against direct chemical exposure.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles[2].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvents being used. For tasks with a higher risk of exposure, double-gloving is recommended[2].
-
Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger-scale operations, a chemical-resistant apron may be necessary[2].
-
Respiratory Protection: If engineering controls are deemed insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program[4].
Safe Handling and Storage: Maintaining Chemical Integrity and Safety
Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the quality of the compound.
-
Handling:
-
Storage:
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4][8][10][11].
-
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][10][11].
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention[7][9].
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7][9].
Spill Response Protocol
A tiered response is necessary depending on the scale of the spill.
Caption: A decision tree for responding to chemical spills.
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is crucial to protect human health and the environment.
-
All waste containing this compound must be collected in clearly labeled, compatible containers.
-
Dispose of chemical waste through the institution's hazardous waste program. Do not dispose of it down the drain or in regular trash[8].
-
Brominated organic compounds may require specific disposal procedures, such as high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts[12][13][14].
Toxicological Information: Understanding the Biological Impact
While specific toxicological data for this compound is not available, the toxicology of brominated and fluorinated aromatic compounds provides a basis for understanding potential health effects.
-
Metabolism: Brominated flame retardants can undergo metabolic processes such as oxidative debromination and conjugation[15]. The presence of both bromine and fluorine may influence the metabolic pathways of this compound.
-
Neurotoxicity: Some novel brominated flame retardants have demonstrated neurotoxic potential[16].
-
General Toxicity: The toxicity of brominated aromatic compounds can vary, with some showing low acute toxicity but causing adverse effects with long-term exposure[17][18].
Experimental Protocol: A Self-Validating Workflow for a Standard Laboratory Reaction
This section outlines a generalized, step-by-step methodology for a common laboratory-scale reaction involving this compound, emphasizing the integration of safety measures at each stage.
Reaction: Nucleophilic Aromatic Substitution
-
Preparation and Pre-Reaction Checks:
-
Conduct a thorough risk assessment for all reagents and solvents.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble and dry all necessary glassware.
-
Verify that appropriate PPE is available and in good condition.
-
-
Reagent Handling and Reaction Setup:
-
In a chemical fume hood, accurately weigh this compound and transfer it to the reaction vessel.
-
Add the appropriate solvent and other reagents, ensuring controlled addition for any exothermic reactions.
-
Equip the reaction vessel with a condenser and an inert gas inlet if the reaction is air or moisture-sensitive.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Maintain the reaction under the specified conditions (e.g., temperature, stirring).
-
-
Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully, being mindful of any potential gas evolution or exotherms.
-
Perform the extraction and washing steps in a separatory funnel within the fume hood.
-
Dry the organic layer and concentrate the solvent using a rotary evaporator with appropriate vapor trapping.
-
-
Purification:
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization, within the fume hood.
-
-
Waste Management:
-
Segregate all waste streams (halogenated and non-halogenated solvents, solid waste) into appropriately labeled containers.
-
Dispose of all waste according to institutional guidelines.
-
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research. By integrating a comprehensive understanding of potential hazards with rigorous safety protocols, researchers can confidently explore the synthetic potential of this compound while ensuring a safe and compliant laboratory environment. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety procedures and to remain vigilant in their commitment to safe laboratory practices.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
-
Washington State University. Halogenated Solvents Safety. Link
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BenchChem. Safety and handling of fluorinated organic compounds. Link
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Amfluoro. 1-Bromo-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one. Link
-
ChemScene. 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol. Link
-
ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Link
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Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Link
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Link
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CHIMIA. Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Link
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Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures. Link
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Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Link
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U.S. Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Link
-
Environmental Science & Technology. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Link
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Link
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Organohalogen Compounds. BROMINE AHD WASTE INCINERATION. Link
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ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Link
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Aerosol and Air Quality Research. Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Link
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PubMed. [Toxicity of selected brominated aromatic compounds]. Link
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Pharmaffiliates. 1-Bromo-1-(2-fluorophenyl)-2-propanone. Link
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Kishida Chemical Co., Ltd. Safety Data Sheet. Link
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PubChem. 2-Bromo-1-(4-fluorophenyl)propan-1-one. Link
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Fisher Scientific. Safety Data Sheet. Link
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PubMed. Toxic effects of brominated flame retardants in man and in wildlife. Link
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ASCA GmbH. This compound. Link
-
PubMed. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Link
-
ECHEMI. 1-(4-Bromophenyl)-2-methyl-1-propanone SDS, 49660-93-7 Safety Data Sheets. Link
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ResearchGate. New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity. Link
-
TCI Chemicals. Safety Data Sheet. Link
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MDPI. Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
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- 18. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one for Advanced Research & Development
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one . As this appears to be a novel or non-standard research chemical, this guide emphasizes not only its known attributes but also a practical, field-proven strategy for its procurement, synthesis, and validation.
Part 1: Compound Identification and Physicochemical Profile
1.1. Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀BrFO
-
Molecular Weight: 245.09 g/mol
-
Chemical Structure:
(Image for illustrative purposes)
1.2. CAS Number and Registration Status
A comprehensive search of chemical databases reveals that This compound does not have a registered CAS (Chemical Abstracts Service) number at the time of this writing. One potential supplier, ASCA GmbH, explicitly lists the CAS number as "n/a" for their product[1]. This is a critical piece of information for any researcher, as it strongly indicates that the compound is not a widely manufactured or cataloged chemical. Consequently, sourcing may be limited, and custom synthesis is a likely requirement.
1.3. Physicochemical Properties
Due to the absence of experimental data in public literature, the following table presents a combination of calculated properties and data from structurally similar compounds to provide a reliable estimation for experimental planning.
| Property | Estimated Value / Analog Data | Source / Comment |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | Based on analogs like 1-(4-bromophenyl)-2,2-dimethylpropan-1-one[2]. |
| Boiling Point | > 250 °C (Predicted) | Higher than the ethanone analog due to increased molecular weight. |
| Melting Point | Not Available | --- |
| LogP | ~3.5 (Predicted) | Indicates good lipid solubility and poor water solubility. Calculated based on analogs. |
| ¹H NMR | See Section 4.2 for predicted spectrum | Key signals expected for the aromatic protons and the isobutyryl group. |
| ¹³C NMR | See Section 4.2 for predicted spectrum | Distinct signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spec (M+) | m/z 243.9893, 245.9873 | The characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is the key diagnostic feature. |
Part 2: Commercial Availability and Procurement Strategy
Commercial availability of this specific molecule is highly limited. Our investigation has identified two primary avenues for procurement.
2.1. Identified Potential Suppliers
| Supplier | Product Name | Catalog Number | Stated Availability | CAS Number |
| ASCA GmbH | This compound | 10219 | "In stock" | n/a[1] |
| ChemUniverse | This compound | N/A | Quote on Request | N/A[3] |
2.2. Recommended Procurement Workflow
Given the compound's rarity, a systematic approach is essential.
Caption: Recommended workflow for procuring a rare chemical intermediate.
Expertise in Action: When contacting a custom synthesis provider, it is crucial to specify:
-
Required Purity: >98% is a standard request for drug discovery intermediates.
-
Required Analytical Data: Always request a Certificate of Analysis (CoA) that includes, at a minimum, ¹H NMR, HPLC, and Mass Spectrometry data to confirm identity and purity.
-
Scalability: Inquire about their capacity to scale the synthesis from milligrams to kilograms if future development is anticipated.
Part 3: Recommended Synthetic Protocol: Friedel-Crafts Acylation
The most logical and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride. This electrophilic aromatic substitution is a cornerstone of industrial organic synthesis. A detailed protocol for a closely related transformation provides a robust template for this synthesis[4].
3.1. Reaction Principle
The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), abstracts the chloride from isobutyryl chloride to generate a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-bromo-3-fluorobenzene then attacks this electrophile. Due to the directing effects of the substituents (Bromine is para-directing, Fluorine is ortho/para-directing), the acylation is expected to occur predominantly at the C4 position, which is para to the bromine and ortho to the fluorine, yielding the desired product.
3.2. Experimental Protocol
Materials:
-
1-Bromo-3-fluorobenzene
-
Isobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Stir to create a suspension.
-
Substrate Addition: Add 1-bromo-3-fluorobenzene (1.0 equivalent) to the suspension.
-
Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine[4].
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
3.3. Synthetic Workflow Diagram
Caption: Step-by-step workflow for the proposed Friedel-Crafts synthesis.
Part 4: Quality Control and Characterization
For a novel compound, rigorous analytical validation is non-negotiable. The following protocols should be used to confirm the identity and purity of the material, whether purchased or synthesized in-house.
4.1. Analytical Workflow
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection.
4.2. Expected Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (δ 7.2-7.8 ppm): Three protons exhibiting complex splitting patterns (doublets and triplets) consistent with a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Region (δ 3.0-3.5 ppm): One proton, a septet, for the CH group of the isobutyryl moiety.
-
Aliphatic Region (δ 1.1-1.3 ppm): Six protons, a doublet, for the two equivalent CH₃ groups.
-
-
Mass Spectrometry (ESI+):
-
The molecular ion ([M+H]⁺) will appear as two peaks of nearly equal intensity at approximately m/z 245.0 and 247.0, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Part 5: Safety and Handling
No specific Safety Data Sheet (SDS) is available for this compound. Therefore, it must be handled with extreme caution, assuming it is hazardous. Safety protocols should be based on data from analogous compounds, such as 2-Bromo-1-(4-fluorophenyl)propan-1-one, which is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract[5].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 6: Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential, controlled modifications.
-
The Bromine Handle: Serves as a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aromatic, heterocyclic, or alkyl groups.
-
The Fluorine Atom: Can modulate the electronic properties and metabolic stability of a final drug candidate. It often improves properties like lipophilicity and binding affinity.
-
The Ketone Group: Can be used as a synthetic handle for numerous transformations, including reduction to a secondary alcohol, reductive amination to introduce amine functionalities, or conversion to a heterocyclic system.
Potential Downstream Synthetic Pathways
Sources
- 1. This compound | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 2. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2-Bromo-1-(4-fluorophenyl)propan-1-one | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-bromo-2-fluorophenyl) ketone scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of both bromine and fluorine atoms on the phenyl ring provides unique electronic and lipophilic properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive review of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one and its analogs, covering their synthesis, chemical characteristics, and potential therapeutic applications. The document delves into detailed synthetic protocols, explores the structure-activity relationships (SAR) of this class of compounds, and discusses their potential as phosphodiesterase-4 (PDE4) inhibitors and antioxidants. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing both foundational knowledge and practical insights into this promising class of molecules.
Introduction: The Significance of the 4-Bromo-2-fluorophenyl Ketone Scaffold
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. Bromine, a larger and more polarizable halogen, can introduce specific interactions with biological targets and is often used to probe structure-activity relationships.
The 4-bromo-2-fluorophenyl moiety combines these features, creating a unique electronic environment that can be exploited in drug design. When coupled with a ketone functional group, which can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications, the resulting scaffold becomes a powerful tool for developing novel therapeutics. This compound serves as a prototypical example of this class of compounds, featuring an α-branched alkyl chain that can influence steric interactions and metabolic susceptibility.
While specific literature on this compound is limited, this guide will synthesize information from related compound classes to provide a comprehensive overview of its potential. A custom synthesis company lists this compound, indicating its accessibility for research purposes[1].
Synthesis of this compound and its Analogs
The primary and most direct method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
The synthesis of the title compound can be achieved by the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process and should be controlled to maintain the temperature at 0 °C[2].
-
Electrophilic Aromatic Substitution: Add a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate[3].
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents should be used[2].
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively polarizes the acyl chloride, facilitating the formation of the reactive acylium ion[4].
-
Regioselectivity: The fluorine atom is a moderately activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. In the case of 1-bromo-3-fluorobenzene, the acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to the bromine atom (C4 position), due to the stronger directing effect of fluorine and steric hindrance at the position between the two halogens[5].
-
Quenching with Acidified Ice: This step serves to hydrolyze the aluminum chloride complex formed with the product ketone and to remove any unreacted aluminum chloride from the organic phase[3].
Synthesis of Analogs
The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide range of analogs by varying both the aromatic precursor and the acylating agent.
Table 1: Synthesis of Analogs via Friedel-Crafts Acylation
| Aromatic Precursor | Acylating Agent | Product |
| 1-Bromo-3-fluorobenzene | Acetyl chloride | 1-(4-Bromo-2-fluorophenyl)ethanone |
| 1-Bromo-3-fluorobenzene | Propionyl chloride | 1-(4-Bromo-2-fluorophenyl)propan-1-one |
| 1-Bromo-3-fluorobenzene | Benzoyl chloride | (4-Bromo-2-fluorophenyl)(phenyl)methanone |
| 1-Chloro-3-fluorobenzene | Isobutyryl chloride | 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one |
| 1,3-Difluorobenzene | Isobutyryl chloride | 1-(2,4-Difluorophenyl)-2-methylpropan-1-one |
Potential Biological Activities and Therapeutic Applications
Phosphodiesterase-4 (PDE4) Inhibition and Anti-inflammatory Potential
A significant body of research has focused on phenyl alkyl ketones as potent and selective inhibitors of phosphodiesterase-4 (PDE4)[6][7]. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR) for PDE4 Inhibition:
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring is crucial for PDE4 inhibitory activity. Generally, compounds with a bulky alkyl or alkoxy group at the 3-position and a smaller substituent at the 4-position of a catechol core exhibit high potency. While the 4-bromo-2-fluorophenyl moiety does not fit this exact pattern, the electronic and steric properties of these halogens could lead to novel interactions within the PDE4 active site[6].
-
Alkyl Ketone Chain: The nature of the alkyl chain attached to the carbonyl group also influences activity. The α-branched 2-methylpropyl group in the title compound may provide favorable steric interactions within the enzyme's binding pocket.
Caption: Key interactions of phenyl alkyl ketones with the PDE4 active site.
Antioxidant Activity
Derivatives containing a 2-bromo-4-fluorophenyl moiety have been investigated for their antioxidant potential. A study on 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazole-3-thiol derivatives demonstrated their ability to act as antiradical agents[8]. The antioxidant activity was found to be dependent on the overall structure of the molecule, suggesting that the 2-bromo-4-fluorophenyl group can be a valuable component in the design of novel antioxidants. Natural bromophenols are also known for their antioxidant and anticancer activities[9][10][11].
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common in vitro method to evaluate the antioxidant activity of a compound.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control well with only the DPPH solution and a blank well with the solvent.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Other Potential Applications
The 4-bromo-2-fluorophenyl moiety is present in various biologically active compounds, suggesting a broader therapeutic potential for its ketone derivatives. For instance, compounds containing this scaffold are intermediates in the synthesis of molecules with potential applications in oncology and other areas[12]. The substituted cathinone class of compounds, which includes phenyl alkyl ketones, has been studied for their effects on monoamine transporters[13].
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically explored by modifying different parts of the molecule.
Caption: Key modification sites for SAR studies of 1-(phenyl)-2-methylpropan-1-one analogs.
Table 2: Predicted Impact of Structural Modifications on Biological Activity
| Modification | Rationale | Predicted Effect on Activity |
| Phenyl Ring Substitution (R1) | ||
| Varying halogen at C4 (e.g., Cl, I) | Modulates lipophilicity and halogen bonding potential. | May fine-tune binding affinity and pharmacokinetic properties. |
| Replacing F at C2 with other groups | Alters the electronic nature and steric profile of the ring. | Could significantly impact binding mode and potency. |
| Adding substituents at C5 or C6 | Probes for additional binding pockets. | May lead to enhanced potency or selectivity. |
| Alkyl Chain (R2) | ||
| Varying the α-branching (e.g., ethyl, cyclopropyl) | Alters the steric bulk near the carbonyl group. | Can influence metabolic stability and interactions with hydrophobic pockets. |
| Linear alkyl chains | Reduces steric hindrance. | May alter binding affinity and selectivity. |
| Carbonyl Group (R3) | ||
| Reduction to a secondary alcohol | Introduces a hydrogen bond donor and a chiral center. | Could lead to different binding interactions and stereoselective activity. |
| Conversion to an oxime or hydrazone | Modifies the electronic and steric properties of the linker. | May alter the binding mode and introduce new interactions. |
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for drug discovery. Based on the analysis of related structures, these molecules are likely to exhibit interesting biological activities, particularly as anti-inflammatory agents through the inhibition of PDE4 and as antioxidants. The synthetic accessibility of this scaffold via Friedel-Crafts acylation allows for the generation of diverse chemical libraries for systematic SAR exploration.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and validated synthetic protocol for this compound.
-
Biological Screening: A comprehensive biological evaluation of the title compound and a library of its analogs against a panel of relevant targets, including PDE4 and assays for antioxidant, anticancer, and antimicrobial activities.
-
In-depth SAR Studies: A systematic investigation of the structure-activity relationships by modifying the phenyl ring substituents, the alkyl ketone chain, and the carbonyl group to optimize potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: The use of molecular docking and other computational tools to understand the binding modes of these compounds with their biological targets and to guide the design of more potent and selective analogs.
By pursuing these research directions, the full therapeutic potential of the 1-(4-bromo-2-fluorophenyl) ketone scaffold can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.
References
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Zhang, X., et al. (2008). Design, Synthesis, and Structure-Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 51(1), 135-146. [Link]
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Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
-
Zhang, X., et al. (2008). Design, Synthesis, and Structure-Activity Relationship, Molecular Modeling, and NMR Studies of a Series of a Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. OSTI.GOV. [Link]
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Eshleman, A. J., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 350(2), 397-408. [Link]
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Kalchenko, V. V., et al. (2024). EVALUATION OF THE ANTIOXIDANT POTENTIAL OF SOME 5-(2-BROMO-4-FLUOROPHENYL)-4-ETHYL-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Social Pharmacy in Health Care, 10(2), 88-96. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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dos Santos, G. F., et al. (2022). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Journal of the Brazilian Chemical Society, 33, 1629-1641. [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
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Fassihi, A., et al. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Research on Chemical Intermediates, 44, 5595-5611. [Link]
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Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Studylib.net. [Link]
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Sonwane, S. K., & Pande, V. S. (2017). Ultrasound Assisted Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-4. [Link]
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Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 7. [Link]
-
Czarnecka, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(1), 743. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6599. [Link]
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ASCA GmbH. (n.d.). This compound. ASCA GmbH. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]
-
Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]
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Carballo, R. M. (2024). Organic Compounds with Biological Activity. Compounds, 4(1), 1-8. [Link]
-
Kumar, A., et al. (2024). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide. Current Drug Discovery Technologies, 21(2), e180723218864. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. PubChem. [Link]
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Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]
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Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocols: Strategic Derivatization of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one for Chemical Probe and Drug Discovery Programs
Abstract
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is a highly versatile synthetic intermediate, strategically functionalized for diversification in medicinal chemistry and materials science. Its structure presents three primary points for chemical modification: the C-Br bond, amenable to a host of palladium-catalyzed cross-coupling reactions; the electron-deficient aromatic ring, activated for nucleophilic aromatic substitution (SNAr); and the ketone moiety, which can be readily transformed into other functional groups. This guide provides an in-depth exploration of these synthetic avenues, detailing the underlying chemical principles, field-proven protocols, and the rationale behind experimental design choices to empower researchers in their synthetic campaigns.
Introduction: A Scaffold for Innovation
The intrinsic value of this compound lies in the orthogonal reactivity of its key functional groups. The aryl bromide serves as a classical handle for the construction of carbon-carbon and carbon-heteroatom bonds, which are foundational transformations in modern drug development.[1][2] The presence of a fluorine atom and an electron-withdrawing isobutyryl group ortho to it activates the ring, making nucleophilic substitution a viable and strategic alternative to transition-metal-catalyzed methods.[3][4][5] This document serves as a practical guide to exploiting this reactivity, presenting robust protocols for key transformations that enable rapid library synthesis and the development of novel chemical entities.
Overview of Synthetic Strategies
The derivatization of the parent molecule can be approached through three primary vectors. The choice of pathway is dictated by the desired final structure and the target application. The following diagram illustrates the principal synthetic routes from the starting ketone.
Figure 1: Key synthetic derivatization pathways from the core scaffold.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most versatile reaction handle on the scaffold, providing reliable entry into biaryl and arylamine derivatives through well-established palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[2][6] Its utility stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[2] The cycle comprises three key steps:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst and releasing the biaryl product.[2]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. Bulky, electron-rich phosphine ligands are often employed to accelerate the reductive elimination step.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent(s).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 88 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 100 | 75 |
| 4 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 85[7] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[1][8] This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines.[9]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[8][9] The choice of a bulky, electron-rich phosphine ligand is paramount to success, as it facilitates the reductive elimination step, which is often rate-limiting.[1] Common bases include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.05 equiv)
-
XPhos, SPhos, or BINAP (1.1-1.2 times the Pd loading)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the aryl bromide and the amine.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane.
-
Filter through Celite, wash the filtrate with brine, and dry over Na₂SO₄.
-
Concentrate and purify by silica gel chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing ketone group ortho to the fluorine atom sufficiently lowers the electron density of the aromatic ring to permit nucleophilic attack.[3][4] In SNAr reactions, fluorine is an excellent leaving group, often showing higher reactivity than other halogens.[5] This pathway offers a transition-metal-free alternative for introducing nucleophiles.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[3][10]
-
Addition: The nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][10] The negative charge is delocalized onto the electron-withdrawing ketone group.
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.[3]
This pathway is most effective with strong nucleophiles such as secondary amines, alkoxides, or thiolates.
Protocol 3: SNAr with a Secondary Amine (e.g., Morpholine)
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0-3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
Combine the aryl halide, morpholine, and potassium carbonate in a sealed vial.
-
Add the anhydrous polar aprotic solvent (DMSO or DMF).
-
Heat the mixture to 100-140 °C. The reaction is typically complete within 4-12 hours.
-
Monitor progress by LC-MS.
-
Cool the reaction, pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Modification of the Ketone Moiety
The carbonyl group provides a final handle for derivatization, most commonly through reduction to a secondary alcohol. This transformation can be performed on the starting material or on any of the previously synthesized derivatives, adding another layer of structural diversity.
Protocol 4: Reduction of the Ketone to a Secondary Alcohol
-
Reagents & Materials:
-
Substituted Ketone (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5-2.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Step-by-Step Procedure:
-
Dissolve the ketone in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which can be purified by chromatography if necessary.
-
Summary and Outlook
This compound is a powerful and versatile starting material for building molecular complexity. By strategically employing palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and ketone reduction, researchers can rapidly access a wide array of derivatives. The protocols outlined in this guide provide reliable and reproducible methods for synthesizing biaryl, arylamine, and other valuable compounds for screening in drug discovery, agrochemical, and materials science programs. The orthogonal nature of the reactive sites allows for multi-step synthetic sequences, enabling the creation of highly functionalized and novel molecular architectures.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000s). Development of the Buchwald-Hartwig Amination. Multiple publications from the Buchwald and Hartwig groups established the scope of palladium-catalyzed C-N bond formation. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Provides an overview of the reaction mechanism and conditions. [Link]
-
PHARMD GURU. Nucleophilic Aromatic Substitution. An educational overview of the conditions and mechanism of SNAr reactions. [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Provides an example of a multi-step synthesis involving a similar core structure. [Link]
-
ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. An article detailing the synthesis of a complex derivative, highlighting the utility of the starting scaffold. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. A comprehensive article on the mechanisms and scope of SNAr reactions. [Link]
-
University of Toronto. (2014). The Suzuki Reaction. A detailed report on the mechanism and application of the Suzuki coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. An article explaining the principles of SNAr, including leaving group ability. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. A resource detailing the addition-elimination mechanism of SNAr. [Link]
-
Es-haghi, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. A research article describing the synthesis of fluorinated biphenyls via Suzuki coupling. [Link]
Sources
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- 2. ocf.berkeley.edu [ocf.berkeley.edu]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a highly functionalized aromatic ketone. Its unique structural features—a sterically accessible aryl bromide, an ortho-fluorine atom modulating electronic properties, and a bulky isobutyryl group—make it a valuable and versatile intermediate in the synthesis of complex organic molecules. This document details its preparation and showcases its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, stereoselective reductions, and the synthesis of pharmaceutically relevant heterocyclic scaffolds. The protocols provided are designed for researchers in medicinal chemistry and drug development, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Physicochemical Properties
This compound is a key building block for creating diverse molecular architectures. The presence of the bromine atom on the phenyl ring serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the adjacent aryl C-Br bond and potentially modulating the physicochemical properties (e.g., metabolic stability, binding affinity) of downstream target molecules.[1] The isobutyryl moiety provides steric bulk, which can be leveraged to influence stereochemical outcomes in reactions involving the ketone carbonyl.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrFO |
| Molecular Weight | 245.09 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Boiling Point | Approx. 275-285 °C at 760 mmHg (estimated) |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF) |
Synthesis of the Starting Material: Friedel-Crafts Acylation
The most direct route to this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. This electrophilic aromatic substitution utilizes a Lewis acid to generate a highly reactive acylium ion from isobutyryl chloride, which then acylates the aromatic ring.[2] The acylation is expected to occur predominantly at the position para to the bromine atom due to the ortho,para-directing nature of halogens and the steric hindrance at the positions ortho to the bromine.
Caption: Friedel-Crafts acylation workflow.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Arene: After stirring for 15 minutes, add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Application in Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety of the title compound is a prime substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[3] This reaction enables the synthesis of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The presence of the ortho-fluorine and the adjacent bulky ketone can present a challenge, often requiring specialized catalyst systems to overcome steric hindrance and achieve high yields.[4][5] Buchwald's biaryl phosphine ligands, known for their bulk and electron-donating properties, are particularly effective in promoting the oxidative addition of sterically demanding aryl bromides to the palladium(0) center.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a specialized ligand like SPhos or XPhos (4 mol%). The use of bulky, electron-rich phosphine ligands is crucial for coupling sterically hindered or electron-deficient aryl bromides.[6][7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to achieve a concentration of ~0.1 M with respect to the aryl bromide.[8]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 2: Representative Yields for Suzuki Coupling of Related Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂/Na₂CO₃ | >95% | [9] |
| 2-Bromo-m-xylene | Cyclohexylboronic acid | Pd(OAc)₂/AntPhos | 95% | [5] |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | Pd₂(dba)₃/RuPhos | 98% |[10] |
Application in Asymmetric Carbonyl Reduction
The ketone functionality can be stereoselectively reduced to produce chiral secondary alcohols, which are high-value intermediates in pharmaceutical synthesis. The bulky isobutyryl group provides excellent steric differentiation, enabling high levels of enantioselectivity.
Caption: Workflow for achiral vs. asymmetric ketone reduction.
Protocol 4.1: Asymmetric CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones.[11][12] It employs a chiral oxazaborolidine catalyst that coordinates with both borane and the ketone, enforcing a face-selective hydride transfer.
-
Catalyst Preparation: To a dry flask under Argon at room temperature, add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1M in toluene).
-
Borane Addition: Cool the catalyst solution to 0 °C and slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 0.6 eq.) dropwise. Stir for 10 minutes.
-
Substrate Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Reaction: Stir the reaction at -78 °C for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Work-up and Purification: Allow the mixture to warm to room temperature, add 1 M HCl, and stir for 30 minutes. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the enantioenriched alcohol. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Application in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
A powerful application of the title compound is its conversion into pharmaceutically relevant heterocycles. A robust two-step sequence involves an initial α-bromination of the ketone followed by a Hantzsch thiazole synthesis.[13] α-Bromoketones are versatile intermediates, and their reaction with thiourea or substituted thioureas provides a direct route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry.[14][15]
Protocol 5.1: Step A - α-Bromination of the Ketone
The electrophilic bromination at the α-carbon is typically performed under acidic conditions to favor enol formation.[16][17]
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to 50-60 °C and stir until TLC analysis indicates full consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. The crude α-bromoketone is often used directly in the next step without further purification.
Protocol 5.2: Step B - Hantzsch Thiazole Synthesis
-
Condensation: Dissolve the crude α-bromoketone from the previous step (1.0 eq.) in ethanol.
-
Nucleophile Addition: Add thiourea (1.1 eq.).
-
Cyclization: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the precipitation of the thiazole hydrobromide salt or by LC-MS.
-
Work-up: Cool the reaction mixture. If a precipitate has formed, filter the solid and wash with cold ethanol. To obtain the free base, the solid can be dissolved in water and basified with aqueous ammonia or Na₂CO₃, followed by extraction with an organic solvent.
-
Purification: Concentrate the solvent and purify the crude 2-aminothiazole derivative by recrystallization or column chromatography.
Conclusion
This compound demonstrates significant utility as a synthetic intermediate. The strategic placement of its functional groups allows for sequential, regioselective modifications, providing access to a wide array of complex molecules. The protocols detailed herein for Suzuki-Miyaura coupling, asymmetric reduction, and heterocycle formation serve as validated starting points for researchers engaged in the discovery and development of novel chemical entities. The underlying chemical principles discussed should empower scientists to adapt and optimize these methods for their specific synthetic targets.
References
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Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
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ResearchGate. "Synthesis of aminothiazoles 2 and 3 from 1 and the respective α-bromoketone." Available at: [Link]
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Organic Chemistry Tutor. "Friedel-Crafts Alkylation and Acylation Reaction." Available at: [Link]
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ResearchGate. "Chemical synthesis of 2-aminothiazole analogs." Available at: [Link]
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ResearchGate. "Chemical synthesis of 2-aminothiazole 3 from α-bromoketone 1 and 1-(4-methylpyridin-2-yl)thiourea (2)." Available at: [Link]
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Organic & Biomolecular Chemistry. "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides." Available at: [Link]
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ResearchGate. "Synthesis of 2-aminothiazole derivatives." Available at: [Link]
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ResearchGate. "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using." Available at: [Link]
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Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1557-1561. Available at: [Link]
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NROChemistry. "Noyori Hydrogenation." Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]
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Myers, A. G. Research Group. "The Noyori Asymmetric Hydrogenation Reaction." Available at: [Link]
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Wikipedia. "Fischer indole synthesis." Available at: [Link]
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Dalton Transactions. "An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones." Available at: [Link]
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Chemeurope.com. "Fischer indole synthesis." Available at: [Link]
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J&K Scientific LLC. "Fischer Indole Synthesis." Available at: [Link]
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Wikipedia. "Hantzsch pyridine synthesis." Available at: [Link]
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Organic Chemistry Portal. "Synthesis of quinazolinones." Available at: [Link]
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Organic Chemistry Portal. "Synthesis of quinazolines." Available at: [Link]
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Scribd. "Hantzsch Pyridine Synthesis." Available at: [Link]
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Molecules. "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview." Available at: [Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
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Organic Chemistry Portal. "α-Bromoketone synthesis by bromination." Available at: [Link]
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Organic & Biomolecular Chemistry. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Introduction
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is a versatile synthetic intermediate in drug discovery and materials science. Its aromatic ring is substituted with two distinct halogen atoms, bromine and fluorine, and is activated by a para- and ortho-directing ketone group. This unique substitution pattern makes it an excellent substrate for investigating selective nucleophilic aromatic substitution (SNAr) reactions. The ability to selectively replace either the fluorine or the bromine atom allows for the stepwise introduction of different functionalities, opening avenues for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for performing nucleophilic substitution on this substrate, grounded in mechanistic principles and supported by authoritative literature.
Scientific Principles and Mechanistic Insights
Nucleophilic aromatic substitution on this compound typically proceeds through an addition-elimination mechanism.[1][2][3] In this pathway, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is then restored by the departure of the halide leaving group.
The ketone group in the substrate plays a crucial role in activating the aromatic ring for nucleophilic attack. As an electron-withdrawing group (EWG), it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this intermediate and lowering the activation energy of the reaction.[1][2][6] The positioning of the ketone ortho to the fluorine and para to the bromine is optimal for this stabilization.[2][6]
A key consideration for this substrate is the relative reactivity of the two halogen substituents. In classical SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[7][8] Consequently, the reactivity of the halogens as leaving groups follows the order F > Cl ≈ Br > I.[7][9][10][11] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state.[8][12][13] Therefore, in non-catalyzed SNAr reactions on this compound, the fluorine atom is the preferred site of substitution.
However, for less activated systems or when specific bond formations are desired, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are often employed.[14][15][16][17][18] In these reactions, the mechanism is different, and the reactivity of the halogens is often reversed, with the C-Br bond being more reactive towards oxidative addition to the metal center than the C-F bond. This allows for selective substitution at the bromine position.
Experimental Workflow
The general workflow for performing a nucleophilic substitution on this compound is outlined below.
Figure 1. General experimental workflow for nucleophilic substitution.
Protocols
Protocol 1: Selective SNAr of Fluorine with an Amine Nucleophile
This protocol describes the selective substitution of the fluorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the amine (1.2 eq).
-
Add dry DMSO to achieve a substrate concentration of 0.5 M.
-
Stir the mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Parameter | Condition | Rationale |
| Solvent | DMSO | A polar aprotic solvent that enhances the nucleophilicity of the amine. |
| Base | K₂CO₃ | A mild base to neutralize the HF formed during the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier.[19] |
| Nucleophile Excess | 1.2 eq | Ensures complete consumption of the starting material. |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Bromine Substitution
This protocol details the selective substitution of the bromine atom using a palladium catalyst.[15][16][18]
Materials:
-
This compound
-
Amine (e.g., aniline, primary or secondary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene or dioxane to achieve a substrate concentration of 0.2 M.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Reaction Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common palladium precursor for cross-coupling reactions. |
| Ligand | XPhos, SPhos | Bulky electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for the catalytic cycle. |
| Temperature | 100-120 °C | Necessary for efficient catalytic turnover. |
Protocol 3: Copper-Catalyzed Ullmann Condensation for Ether Formation
This protocol describes the formation of an aryl ether via a copper-catalyzed reaction.[14][17][20]
Materials:
-
This compound
-
Alcohol or Phenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Reaction vial with a screw cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial under an inert atmosphere, add CuI (0.1 eq), the ligand (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and the alcohol or phenol (1.5 eq).
-
Add anhydrous DMF or NMP to achieve a substrate concentration of 0.5 M.
-
Seal the vial and heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24-48 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Reaction Parameter | Condition | Rationale |
| Catalyst | CuI | A common and effective copper source for Ullmann couplings. |
| Ligand | L-proline, 1,10-phenanthroline | Solubilizes the copper salt and facilitates the catalytic cycle. |
| Base | Cs₂CO₃ | A strong base that promotes the formation of the copper alkoxide/phenoxide. |
| Temperature | 110-130 °C | Higher temperatures are often required for Ullmann-type reactions.[14] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature; inactive catalyst; poor quality reagents/solvents. | Increase temperature; use fresh catalyst and anhydrous solvents; ensure an inert atmosphere. |
| Formation of side products | Reaction temperature too high; competing side reactions (e.g., hydrodehalogenation). | Lower the reaction temperature; screen different ligands or bases. |
| Difficulty in purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography; consider alternative purification methods like recrystallization. |
Conclusion
The selective nucleophilic substitution on this compound is a powerful tool for the synthesis of diverse chemical entities. By carefully selecting the reaction conditions—namely the choice of a catalyzed versus a non-catalyzed pathway, the nucleophile, solvent, base, and temperature—chemists can achieve selective functionalization at either the fluorine or the bromine position. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes towards novel compounds for various applications.
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University of Arizona. (n.d.). Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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AK LECTURES. (2019, January 7). Buchwald-Hartwig coupling. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2. Retrieved from [Link]
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Application Notes & Protocols: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one as a Key Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide on the synthesis and application of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a crucial intermediate in the development of advanced pharmaceutical agents. We present an in-depth analysis of its synthesis via Friedel-Crafts acylation, including a validated, step-by-step protocol and a discussion of the underlying reaction mechanism. Furthermore, we explore its strategic application as a precursor in the synthesis of complex heterocyclic compounds, particularly in the pathway toward azole antifungal agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and robust experimental methodologies.
Introduction: Strategic Importance of the Intermediate
The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles necessitates the development of sophisticated molecular building blocks. This compound is one such pivotal intermediate. Its structure, featuring a halogenated phenyl ring and a branched ketone moiety, provides a versatile scaffold for constructing complex active pharmaceutical ingredients (APIs). The presence of the bromo and fluoro substituents offers multiple strategic advantages: the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive handle for subsequent cross-coupling reactions or other transformations. This intermediate is particularly relevant in the synthesis of azole antifungal drugs, where precise molecular architecture is critical for inhibiting fungal sterol demethylase.[1]
Physicochemical Properties
A comprehensive understanding of the intermediate's physical and chemical properties is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₀BrFO | [2] |
| Molecular Weight | 245.09 g/mol | Calculated |
| CAS Number | Not consistently reported in public databases. | [2] |
| Appearance | Expected to be a liquid or low-melting solid. | General Ketone Properties |
| Boiling Point | Not determined; distillation under reduced pressure is recommended. | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Diethyl Ether). | - |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 3-bromo-1-fluorobenzene.
Principle and Mechanistic Insight
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] The reaction proceeds by activating an acyl halide (isobutyryl chloride) with a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[5] This ion is then attacked by the nucleophilic π-system of the aromatic ring (3-bromo-1-fluorobenzene).
The regioselectivity of the acylation is governed by the directing effects of the existing substituents. Both fluorine and bromine are ortho-, para-directing deactivators. On the 3-bromo-1-fluorobenzene ring, both substituents cooperatively direct the incoming electrophile to the C4 position (para to the fluorine and ortho to the bromine), making the desired isomer the major product.[6] Acylation at other positions is sterically and electronically less favored. The resulting ketone-AlCl₃ complex is then hydrolyzed during aqueous workup to yield the final product.[7]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
3-Bromo-1-fluorobenzene (1.0 eq)
-
Isobutyryl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.3 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice/water bath.
-
Acyl Chloride Addition: Add isobutyryl chloride (1.2 eq) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic.[7]
-
Aromatic Substrate Addition: After the addition is complete, add 3-bromo-1-fluorobenzene (1.0 eq) dropwise via the addition funnel over 30 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Diagram: Synthesis Workflow
Caption: Experimental workflow for ketone synthesis.
Application: Precursor to Azole Antifungal Agents
This ketone intermediate is a valuable starting point for constructing the complex stereocenters found in modern antifungal drugs like Efinaconazole.[9][10] A key strategic step is the enantioselective introduction of functionality at the carbonyl carbon, which sets the stereochemistry for the rest of the synthesis.
Principle: Asymmetric Cyanosilylation
To create the required chiral center, an asymmetric cyanosilylation can be employed. This reaction adds a trimethylsilyl (TMS) group to the carbonyl oxygen and a cyanide (CN) group to the carbonyl carbon. When performed with a chiral catalyst, this addition occurs enantioselectively, yielding a chiral silylated cyanohydrin.[9] This product is a versatile intermediate; the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, and the silyloxy group can be deprotected to reveal a hydroxyl group.
Protocol: Catalytic Asymmetric Cyanosilylation
This protocol is adapted from established procedures for structurally similar ketones.[9]
Materials:
-
This compound (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Chiral catalyst system (e.g., Gd(HMDS)₃ with a chiral ligand, or a Ti-based catalyst) (0.02-0.05 eq)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Catalyst Preparation: In a flame-dried, inert-atmosphere flask, prepare the chiral catalyst solution according to the specific literature procedure for the chosen catalyst system.
-
Reaction Setup: To this catalyst solution, add the ketone intermediate (1.0 eq) dissolved in the anhydrous solvent.
-
Reagent Addition: Cool the mixture to the recommended temperature (e.g., -30 °C to 0 °C). Add TMSCN (1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at the specified temperature for several hours (e.g., 3-24 h), monitoring for the consumption of the starting ketone by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction carefully with a suitable aqueous solution (e.g., saturated NaHCO₃ or a buffer).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over MgSO₄, and concentrate. Purify the resulting chiral cyanohydrin by flash column chromatography.
Diagram: Application Workflow
Caption: Synthetic utility of the ketone intermediate.
Conclusion
This compound is a high-value intermediate whose synthesis is readily achieved through well-established Friedel-Crafts chemistry. The protocols and insights provided herein demonstrate a robust pathway for its preparation and highlight its strategic potential. Its utility in asymmetric synthesis, particularly as a precursor to chiral cyanohydrins, opens a direct and efficient route to advanced pharmaceutical targets, underscoring its importance for professionals in drug development and medicinal chemistry.
References
-
Miyabe, H., Tamura, K., et al. (2014). An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). The Journal of Organic Chemistry, 79(7), 3272–3278. [Link]
-
Zhong, Z. (2016). Process Improvement on the Synthesis of Efinaconazole. Fine Chemicals, 33(4). [Link]
- CN105039450A - Synthetic method of efinaconazole intermediate.
- CN104557746A - Synthesis method of efinaconazole intermediate.
- CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate.
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
- CN101328110A - Preparation of butoconazole nitrate intermediate.
-
Butoconazole Monograph for Professionals. Drugs.com. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. 1-(4-Bromo-2,3-difluorophenyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
University of Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
ASCA GmbH. This compound. [Link]
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- 10. Process Improvement on the Synthesis of Efinaconazole [finechemicals.com.cn]
Application Notes & Protocols for the Quantification of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. Primarily focusing on High-Performance Liquid Chromatography (HPLC) due to its robustness and widespread use in the pharmaceutical industry, this guide is designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), ensuring that the developed methods are fit for their intended purpose and meet stringent regulatory expectations.[1][2][3][4][5] Beyond HPLC, this document also explores the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as complementary analytical techniques.
Introduction: The Analytical Imperative
This compound is a substituted aromatic ketone that may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control ensures the purity of starting materials, monitors reaction progress, and quantifies the final intermediate, all of which are critical for the safety and efficacy of the end drug product. The development of a validated analytical method is not merely a procedural step but a foundational component of Good Manufacturing Practice (GMP).[6]
This guide is structured to provide not just a set of instructions, but a strategic framework for developing a scientifically sound and defensible analytical method. We will delve into the "why" behind the "how," empowering the user to adapt and troubleshoot the methodologies presented.
Principle Analytical Technique: Reversed-Phase HPLC
For the quantification of a moderately polar, UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its advantages include high resolution, sensitivity, and reproducibility, making it ideal for both purity assessment and precise quantification.[7][8]
The Causality of Method Development Choices
The goal of HPLC method development is to achieve adequate separation of the analyte from any potential impurities or degradation products within a reasonable timeframe. The workflow for this process is systematic and iterative.
Caption: Workflow for HPLC Method Development.
-
Column Selection: A C18 (octadecylsilane) column is the standard starting point for RP-HPLC. The nonpolar stationary phase effectively retains the analyte through hydrophobic interactions with its aromatic ring and alkyl chain. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection: The mobile phase will consist of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for aromatic compounds as it often provides better peak shape and lower UV cutoff.
-
Aqueous Phase: A buffer, such as phosphate buffer at a pH of 3.0, is recommended to ensure consistent ionization of any acidic or basic functional groups on the analyte or impurities, leading to reproducible retention times.
-
-
Detection Wavelength: The presence of the bromofluorophenyl group suggests strong UV absorbance. A photodiode array (PDA) detector should be used to perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification. For similar compounds, a λmax is often found around 254 nm, which can be used as a starting point.[9]
Detailed HPLC Protocol
This protocol outlines the optimized conditions for the quantification of this compound.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, and PDA Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Provides excellent peak shape and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH for consistent retention. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) | Ensures elution of the analyte and any more nonpolar impurities, then returns to initial conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | PDA at 254 nm (or determined λmax) | Provides high sensitivity for the aromatic analyte. |
| Run Time | 20 minutes | Allows for elution of the main peak and any potential late-eluting impurities. |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R2) guideline.[1][2][3]
Caption: Core Parameters of Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10]
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the analyte.
-
If available, analyze solutions containing known impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak. The peak purity analysis function of the PDA detector should be used to confirm the homogeneity of the analyte peak.
-
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]
-
Protocol:
-
Prepare at least five concentrations of the analyte across the expected range (e.g., 1 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Table 2: Acceptance Criteria for Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | The specified range must meet the linearity, accuracy, and precision requirements. |
| Accuracy | % Recovery between 98.0% and 102.0% for assay. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| LOQ | Signal-to-Noise ratio ≥ 10. |
| Robustness | RSD of results should remain ≤ 2.0% after deliberate small changes to method parameters. |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.
-
Protocol:
-
Prepare a sample matrix (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1]
-
Protocol:
-
Analyze a standard solution while making small variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Assess the impact on retention time, peak area, and tailing factor.
-
Alternative and Complementary Analytical Methods
While HPLC is the primary tool for quantification, other techniques offer valuable structural and qualitative information.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS can be a powerful tool for identification and quantification, especially for detecting volatile impurities.[12] The mass spectrum provides a molecular fingerprint that can confirm the identity of the analyte and help in the structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and bromine substituents), a septet for the methine proton, and a doublet for the two equivalent methyl groups.[13]
-
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[14]
-
Quantitative NMR (qNMR): Can be used as a primary analytical method for determining the purity of a reference standard without the need for a substance-specific standard.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. By anchoring the primary HPLC method in the rigorous validation principles of the ICH Q2(R2) guideline, researchers and drug development professionals can generate high-quality, defensible data essential for regulatory submissions and ensuring product quality.[4][5] The integration of complementary techniques like GC-MS and NMR further strengthens the analytical package, providing comprehensive characterization of this important chemical intermediate.
References
- ICH. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.org.
- Wiley-VCH. (n.d.). NMR Spectra and Molecular Structure.
- BenchChem. Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
- Fine Chemical Engineering. (2025, November 24). Drug Quantification by Simultaneous HPLC Analysis.
- ResearchGate. GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by....
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- 13. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note & Protocol: Facile Reduction of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one to its Corresponding Secondary Alcohol
Abstract: This document provides a comprehensive guide for the chemical reduction of the prochiral ketone, 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, to 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol. The primary protocol details a robust and efficient achiral reduction methodology using sodium borohydride (NaBH₄), a widely used and selective reducing agent. This process yields a racemic mixture of the secondary alcohol. Further discussion is provided on the mechanistic underpinnings of this transformation and an overview of asymmetric reduction strategies that can be employed to achieve enantiomerically enriched products, which are of significant interest in pharmaceutical development.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Ketone Reduction
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic chemistry.[5][6] This reaction is fundamental in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs). The starting material, this compound, is a prochiral ketone. Its reduction introduces a new stereocenter, creating the chiral alcohol 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol. The stereochemistry of this alcohol can be a critical determinant of the biological activity and safety profile of any subsequent drug candidate.
This guide provides a detailed, field-tested protocol for the achiral reduction of this ketone, which is a crucial first step in many research and development pipelines.[7][8]
Mechanistic Insight: The Role of Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[9][10][11] It is a source of hydride ions (H⁻), which act as nucleophiles.[12] The reduction process can be understood through the following mechanistic steps:
-
Nucleophilic Attack: The highly polar carbonyl group (C=O) of the ketone possesses a partially positive carbon atom, which is susceptible to nucleophilic attack. The hydride ion from NaBH₄ attacks this electrophilic carbon.[12][13]
-
Alkoxide Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.[13]
-
Protonation: The negatively charged oxygen of the alkoxide is then protonated by a protic solvent (like methanol or ethanol) or during an acidic workup, yielding the final secondary alcohol.[9][14]
One molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.[9]
Experimental Protocol: Achiral Reduction
This protocol describes the synthesis of a racemic mixture of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |
| Methanol (MeOH), anhydrous | Ice bath |
| Dichloromethane (DCM) | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Thin-layer chromatography (TLC) plates (silica gel) |
| Brine (saturated aqueous NaCl) | UV lamp (254 nm) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Silica gel for column chromatography | Fume hood |
| Hexane and Ethyl Acetate (for TLC and column chromatography) | Personal Protective Equipment (PPE): lab coat, safety glasses, gloves |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition to control the reaction rate.
-
Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[9][15][16][17] The reaction is complete when the starting ketone spot is no longer visible by UV light. This typically takes 1-3 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add 1 M HCl dropwise to quench the excess NaBH₄. Effervescence (hydrogen gas evolution) will be observed. Continue adding acid until the bubbling ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure racemic alcohol.
Workflow Diagram
Caption: Overview of common asymmetric reduction strategies.
-
CBS Reduction (Corey-Bakshi-Shibata): This method utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (BH₃) or catecholborane. [18]The catalyst creates a chiral environment around the ketone, leading to a highly enantioselective hydride delivery to one face of the carbonyl group.
-
Asymmetric Transfer Hydrogenation (ATH): This technique employs chiral transition metal catalysts (often based on Ruthenium or Rhodium) to transfer hydrogen from a simple hydrogen donor (like isopropanol or formic acid) to the ketone. [19]This method is known for its operational simplicity and high efficiency.
-
Biocatalysis: The use of enzymes, specifically ketoreductases (KREDs), offers an environmentally friendly and highly selective method for ketone reduction. [3][4]These enzymes, often found in microorganisms like yeast, can produce alcohols with very high enantiomeric excess under mild reaction conditions. [3] The selection of the appropriate asymmetric method depends on factors such as the substrate scope, desired enantiomer, cost, and scalability.
Conclusion
The reduction of this compound is a key synthetic step for accessing the corresponding valuable chiral alcohol. The provided protocol using sodium borohydride offers a reliable and straightforward method for producing the racemic alcohol. For applications requiring stereochemical control, established asymmetric methodologies such as CBS reduction, asymmetric transfer hydrogenation, or biocatalysis should be considered. This guide provides the foundational knowledge for researchers to successfully perform this transformation and to consider more advanced stereoselective approaches.
References
-
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC - Books. (2020-08-28). Available at: [Link]
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Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. J Ind Microbiol Biotechnol. 2008 Sep;35(9):1047-51. Available at: [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]
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Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - NIH. Available at: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Available at: [Link]
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Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
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Sodium Borohydride - ESPI Metals. Available at: [Link]
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19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021-04-02). Available at: [Link]
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SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
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Sodium Borohydride SOP.docx. Available at: [Link]
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Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. Available at: [Link]
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Safety Data Sheet: Sodium borohydride - Carl ROTH. Available at: [Link]
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Reduction of Ketones Using a Metal Hydride Reagent: 4-tert-Butylcyclohexanol - Odinity. (2013-11-19). Available at: [Link]
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Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones - YouTube. (2019-02-08). Available at: [Link]
-
Experiment 3 - Reduction of a Ketone - WebAssign. Available at: [Link]
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Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Using Reduction to Create Primary & Secondary Alcohols - Study.com. Available at: [Link]
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reduction of aldehydes and ketones - Chemguide. Available at: [Link]
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Synthesis of Chiral sec‐Alcohols by Ketone Reduction | Request PDF - ResearchGate. Available at: [Link]
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Reduction of Aldehydes and Ketones | OpenOChem Learn. Available at: [Link]
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Electronic supplementary information - The Royal Society of Chemistry. Available at: [Link]
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Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Available at: [Link]
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proton NMR spectrum of 2-methylpropan-1-ol - Doc Brown's Chemistry. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. Available at: [Link]
-
Enantioselective Synthesis of (+)-Providencin and Its Unexpected Regioisomer via a Biomimetic Norrish-Yang Cyclization from (-)-Bipinnatin E - PubMed. Available at: [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]
-
(PDF) (1R,2R)-1-(2-Bromo-4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydroxypropanol. Available at: [Link]
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Application Notes and Protocols for 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is a key chemical intermediate poised for significant applications in medicinal chemistry. The presence of a bromo- and fluoro-substituted phenyl ring offers a unique combination of steric and electronic properties that are highly advantageous in the design of targeted therapeutic agents.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this valuable building block, with a focus on the synthesis of novel kinase inhibitors.
Core Application: A Gateway to Novel Kinase Inhibitors
Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutics. The 4-bromo-2-fluorophenyl moiety is a common feature in a number of potent kinase inhibitors, where it often occupies the ATP-binding site of the enzyme.[4][5] The unique electronic environment created by the halogen substituents can lead to favorable interactions with the kinase domain, enhancing potency and selectivity.
This guide will focus on the use of this compound as a starting material for the synthesis of a library of potential kinase inhibitors. The isobutyrophenone core provides a robust platform for the introduction of diverse chemical functionalities, allowing for the systematic exploration of the structure-activity relationship (SAR).[6]
Hypothetical Kinase Target: Aurora Kinase B (AURKB)
To illustrate the application of this compound, we will use Aurora Kinase B (AURKB) as a representative target. Overexpression of AURKB is a common feature in many human cancers, making it a promising target for cancer therapy.[7]
Synthetic Protocols: From Building Block to Bioactive Molecule
The following protocols outline a potential synthetic route to a library of AURKB inhibitors, starting from this compound.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of the starting material is crucial. A common method is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.
Materials:
-
1-Bromo-3-fluorobenzene
-
Isobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1-bromo-3-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Derivatization of the Ketone Moiety
The ketone group of this compound is a key site for chemical modification. Here, we outline the synthesis of an oxime derivative, a common intermediate in the synthesis of various heterocyclic compounds.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the oxime derivative.
Protocol 3: Suzuki Cross-Coupling for Library Generation
The bromine atom on the phenyl ring is an ideal handle for Suzuki cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2]
Materials:
-
Oxime derivative from Protocol 2
-
Arylboronic acid (e.g., 4-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the oxime derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture to 90-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound.
Data Presentation
| Compound | Starting Material | Arylboronic Acid | Yield (%) | AURKB IC₅₀ (nM) |
| 1 | This compound oxime | 4-Pyridylboronic acid | 75 | 150 |
| 2 | This compound oxime | 3-Aminophenylboronic acid | 68 | 250 |
| 3 | This compound oxime | 4-(Methylsulfonyl)phenylboronic acid | 82 | 95 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only.
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A generalized workflow from the starting material to a lead candidate.
Simplified AURKB Signaling Pathway
Caption: Inhibition of AURKB disrupts mitotic progression.
Biological Assay Protocol: In Vitro AURKB Kinase Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against AURKB.
Materials:
-
Recombinant human AURKB enzyme
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence polarization or similar detection method
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells. Include a positive control (known AURKB inhibitor) and a negative control (DMSO vehicle).
-
Add the AURKB enzyme to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this chemical scaffold. The unique properties imparted by the bromo- and fluoro-substituents make it an attractive building block for generating compound libraries with diverse pharmacological profiles. Further exploration of different cross-coupling reactions and derivatization of the ketone moiety will undoubtedly lead to the discovery of new and potent drug candidates.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- BenchChem. Isobutyrophenone | 611-70-1.
- 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis.
- ASCA GmbH. This compound.
- Pharmaffiliates. (4-Bromo-2-(hydroxymethyl)phenyl)(4-fluorophenyl-d4)methanone.
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- PubChem. Isobutyrophenone.
- Klutchko, S. R., Hamby, J. M., & Hodges, J. C. (1998). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
- NEDP. Discoveries.
- The Role of Fluorinated Intermediates: Focusing on 1-(2-bromoethyl)-4-fluorobenzene.
- Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Cancers, 16(21), 3871.
- Request PDF. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- PubChem. 2-Bromo-1-(4-fluorophenyl)propan-1-one.
- BenchChem. Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(14), 5464.
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (2023). Synlett, 34(15), 1567-1570.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.
- Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. (2021). Molecules, 26(21), 6582.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020). ACS Medicinal Chemistry Letters, 11(5), 683-687.
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- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds from 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Introduction: A Versatile Building Block for Heterocyclic Chemistry
This compound is a strategically functionalized aromatic ketone that serves as a potent starting material for the synthesis of a diverse array of heterocyclic compounds. Its utility is anchored in three key structural features: a reactive ketone carbonyl , a versatile aryl bromide handle for cross-coupling reactions, and a fluoro substituent that modulates the electronic properties of the aromatic ring. The presence of a sterically significant isopropyl group adjacent to the carbonyl introduces unique selectivity and reactivity challenges, the understanding of which is crucial for successful synthetic design.
This guide provides an in-depth exploration of the synthetic pathways accessible from this building block, focusing on the synthesis of medicinally relevant pyrazoles, quinazolines, and other complex scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present logical workflows to empower researchers in drug discovery and chemical development.
Core Synthetic Strategies: Navigating the Reactive Sites
The synthetic potential of this compound can be harnessed through several distinct strategies. The choice of strategy is dictated by the target heterocyclic system.
Caption: Key synthetic strategies from the starting ketone.
Application 1: Synthesis of Substituted Pyrazoles via Cyclocondensation
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[1] A robust method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] While our starting material is a simple ketone, it can be readily converted into a suitable precursor for pyrazole formation.
Principle and Workflow
The strategy involves a two-step, one-pot sequence. First, the ketone undergoes a Claisen condensation with an ester (e.g., diethyl oxalate) to form an intermediate 1,3-diketone. This intermediate is not isolated but is directly treated with a hydrazine derivative. The hydrazine undergoes a regioselective condensation with the two carbonyl groups to form the pyrazole ring. The steric hindrance from the isopropyl group favors the initial reaction at the less hindered, newly introduced carbonyl.
Caption: Workflow for the one-pot pyrazole synthesis.
Protocol 1: Synthesis of 1-Aryl-5-(4-bromo-2-fluorophenyl)-3-isopropyl-1H-pyrazole-4-carboxylate
This protocol details the synthesis of a polysubstituted pyrazole derivative.
Reaction Scheme:
(Illustrative scheme, not a real image)
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| This compound | 259.12 | 5.0 | 1.296 g | Starting Material |
| Sodium Hydride (60% in mineral oil) | 24.00 | 6.0 | 240 mg | Base |
| Diethyl Oxalate | 146.14 | 5.5 | 0.75 mL | C2 Synthon |
| 4-Methoxyphenylhydrazine hydrochloride | 174.62 | 5.0 | 873 mg | Cyclization Partner |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL | Solvent |
| Glacial Acetic Acid | - | - | 5 mL | Catalyst/Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (240 mg, 6.0 mmol). Carefully wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove mineral oil, decanting the hexane via cannula.
-
Formation of Enolate: Add anhydrous THF (15 mL) to the flask and cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.296 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Claisen Condensation: Add diethyl oxalate (0.75 mL, 5.5 mmol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the formation of the 1,3-diketone intermediate by TLC.
-
Cyclocondensation: In a separate flask, dissolve 4-methoxyphenylhydrazine hydrochloride (873 mg, 5.0 mmol) in glacial acetic acid (5 mL). Carefully add this solution to the reaction mixture.
-
Heating and Reaction Completion: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4 hours. Monitor the reaction by TLC until the 1,3-diketone intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexane) to yield the target pyrazole derivative.
Application 2: Quinazoline Synthesis via Catalyst-Free Condensation
Quinazolinones are privileged scaffolds in medicinal chemistry, with applications as anticancer and anti-inflammatory agents.[3][4] A common synthetic route involves the condensation of a 2-aminobenzamide or 2-aminobenzophenone with an aldehyde or ketone.[5] This protocol adapts this logic by reacting our ketone with 2-aminobenzamide.
Principle and Workflow
This synthesis proceeds via a catalyst-free, thermally-driven condensation and cyclization cascade. The initial step is the formation of an enamine intermediate from the reaction of the ketone's α-carbon with 2-aminobenzamide. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable quinazolinone core. The reaction is often driven to completion by removing water.
Protocol 2: Synthesis of 2-(1-(4-bromo-2-fluorophenyl)-2-methylpropylideneamino)benzamide derived Quinazolinone
Reaction Scheme:
(Illustrative scheme, not a real image)
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| This compound | 259.12 | 10.0 | 2.59 g | Starting Material |
| 2-Aminobenzamide | 136.15 | 10.0 | 1.36 g | Cyclization Partner |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 1.0 | 172 mg | Catalyst (optional) |
| Toluene | - | - | 50 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with this compound (2.59 g, 10.0 mmol), 2-aminobenzamide (1.36 g, 10.0 mmol), p-TsOH (172 mg, 1.0 mmol), and toluene (50 mL).
-
Azeotropic Dehydration: Heat the mixture to reflux (approx. 111 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 12-18 hours, or until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, more polar product spot.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold toluene. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexane) to afford the pure quinazolinone product.
Application 3: Aryl-Aryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This allows for the introduction of a wide range of aryl or heteroaryl substituents, dramatically increasing molecular complexity and providing access to biaryl-based heterocyclic systems.[7][8]
Principle and Workflow
The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with a boronic acid/ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
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Application Notes & Protocols: Advanced Catalytic Conversions of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Abstract
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one is a versatile synthetic intermediate possessing two key, orthogonally reactive functional handles: a prochiral ketone and an aryl bromide. This combination makes it an exceptionally valuable building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. The strategic catalytic manipulation of these sites allows for the precise introduction of chirality and the construction of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of state-of-the-art catalytic methodologies for the selective transformation of this substrate. We present detailed, field-proven protocols for the asymmetric reduction of the ketone and for palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, supported by mechanistic insights and workflow strategies.
Introduction: Strategic Value of a Bifunctional Substrate
The title compound, this compound, offers chemists a platform for divergent synthesis. The fluorinated phenyl ring is a common motif in bioactive molecules, often enhancing metabolic stability and binding affinity. The two primary avenues for catalytic conversion are:
-
Asymmetric Ketone Reduction: The prochiral carbonyl group can be stereoselectively reduced to form a chiral secondary alcohol.[1][2] This transformation is critical for establishing a key stereocenter, a common requirement in the synthesis of single-enantiomer pharmaceuticals.[2]
-
Cross-Coupling of the Aryl Bromide: The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[3][4][5] This enables the formation of new C-C bonds (e.g., Suzuki, Sonogashira) or C-N bonds (Buchwald-Hartwig), providing a powerful method for elaborating the aromatic core.[6][7]
This document details robust protocols for these key transformations, explaining the causality behind the choice of catalysts, reagents, and conditions to ensure high efficiency and selectivity.
Catalytic Asymmetric Reduction of the Prochiral Ketone
The conversion of the prochiral ketone to a chiral, non-racemic alcohol is a paramount transformation.[1] Organocatalytic and transition-metal-catalyzed methods are at the forefront of this field, offering high levels of enantioselectivity.[8]
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of ketones.[9][10] It employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate, facilitating a highly organized, face-selective hydride transfer.[9][10][11]
Causality of Method Selection: The predictability of the stereochemical outcome based on the catalyst enantiomer is a significant advantage. The reaction proceeds via a rigid, six-membered transition state, which is responsible for the high enantiomeric excesses typically observed.[10] The reaction must be conducted under anhydrous conditions, as water can negatively impact enantioselectivity.[10]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction
-
Setup: To a flame-dried, argon-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add Borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq.) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | (R)- or (S)-Methyl-CBS | Chiral catalyst that dictates the product stereochemistry. |
| Reducing Agent | BH₃•THF or BH₃•SMe₂ | Stoichiometric hydride source.[10] |
| Stoichiometry | 5-10 mol% catalyst | Ensures efficient catalysis without excessive cost. |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents required to prevent catalyst decomposition.[10] |
| Temperature | 0 °C to room temp. | Lower temperatures often improve enantioselectivity. |
| Typical Yield | >90% | High conversion is common for this reaction. |
| Typical e.e. | >95% | Excellent enantioselectivity is a hallmark of the CBS reduction. |
Protocol 2: Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) to achieve highly efficient and enantioselective hydrogenation of ketones using H₂ gas.[12][13][14] The reaction is believed to proceed through a metal-ligand bifunctional mechanism where both the ruthenium center and the coordinated amine ligand participate in the hydrogen transfer.[13]
Causality of Method Selection: This method is highly atom-economical, using hydrogen gas as the reductant. It is exceptionally potent, often requiring very low catalyst loadings (down to 0.01 mol%), making it suitable for large-scale industrial synthesis.[12][15]
Caption: Catalytic cycle for Noyori Asymmetric Hydrogenation.
Experimental Protocol: Noyori Hydrogenation
-
Setup: In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with RuCl₂[(R)-BINAP] (0.01-0.1 mol%) and a solution of this compound (1.0 eq.) in anhydrous isopropanol or ethanol.
-
Base Addition: Add a solution of potassium tert-butoxide or sodium isopropoxide in isopropanol (0.1-1.0 eq.).
-
Sealing and Purging: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H₂ gas 3-5 times.
-
Pressurization: Pressurize the reactor to the desired pressure (typically 10-50 atm H₂).
-
Reaction: Heat the reaction to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodic sampling and analysis via GC or LC-MS.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Ru-BINAP complexes | Highly active and enantioselective for ketone hydrogenation.[12][15] |
| Hydrogen Source | H₂ gas (10-100 atm) | Clean and atom-economical reductant.[12] |
| Base | KOtBu, NaOiPr | Activates the catalyst and facilitates the catalytic cycle.[13] |
| Solvent | Isopropanol, Ethanol | Often serves as both solvent and a secondary hydrogen source.[1] |
| Temperature | 25-100 °C | Higher temperature and pressure increase reaction rate.[15] |
| Typical Yield | >95% | Generally provides near-quantitative conversion. |
| Typical e.e. | >98% | One of the most enantioselective methods available. |
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a robust handle for constructing new bonds, a cornerstone of modern synthetic chemistry. Palladium-catalyzed reactions are particularly effective for this purpose, demonstrating broad functional group tolerance.[3][4][5]
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species, such as a boronic acid or ester.[6][16][17] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][16]
Causality of Method Selection: Organoboron reagents are generally stable, non-toxic, and commercially available, making this a highly practical and widely used transformation.[17] The reaction is tolerant of a wide range of functional groups, including the ketone present in our substrate.
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate the complexities of this synthetic procedure.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride or a related acylating agent, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction, while powerful, is sensitive to a variety of factors that can impact its efficiency and outcome.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: A low or zero yield is one of the most common issues and can stem from several factors, primarily related to reagent and catalyst integrity, and reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and reagents. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst if possible, and handle it quickly in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product, an aryl ketone, is a Lewis base and forms a complex with the catalyst, effectively sequestering it.[3]
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the acylating agent. A slight excess ensures that enough free catalyst is available to activate the electrophile.
-
-
Poor Quality Starting Materials: Impurities in the 1-bromo-3-fluorobenzene or isobutyryl chloride can interfere with the reaction. Water, as mentioned, is a primary concern, but other nucleophilic impurities can also quench the catalyst or the acylium ion intermediate.
-
Solution: Use high-purity, anhydrous grade reagents. If necessary, distill the 1-bromo-3-fluorobenzene and isobutyryl chloride before use.
-
-
Incorrect Reaction Temperature: The initial formation of the acylium ion from the acyl chloride and Lewis acid is often exothermic.[5] If the temperature is too high during the addition of the aromatic substrate, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) for the initial mixing of the catalyst and acylating agent, followed by the slow addition of the aromatic substrate.[5] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.
-
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of constitutional isomers is a classic challenge in electrophilic aromatic substitution on substituted rings. In the case of 1-bromo-3-fluorobenzene, both the fluorine and bromine atoms are ortho-, para-directing groups.
Causality and Strategic Approach:
The fluorine atom is a moderately activating (by resonance) ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The acyl group will preferentially add to the positions most activated and sterically accessible. The primary positions for substitution are C4 (para to fluorine, ortho to bromine) and C6 (ortho to fluorine, ortho to bromine).
-
Desired Product: Acylation at C4 gives this compound.
-
Primary Isomeric Impurity: Acylation at C6 gives 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-one.
Acylation at the C4 position is generally favored due to the stronger directing effect of the fluorine atom and reduced steric hindrance compared to the C6 position, which is sterically crowded between the two halogen atoms.[6]
Solutions to Enhance Selectivity:
-
Choice of Solvent: The polarity of the solvent can influence the distribution of isomers. Less polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are commonly used and often provide good selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product by giving the electrophile more time to discriminate between the possible sites of attack. Try maintaining the reaction at 0 °C for a longer duration before allowing it to warm.
-
Bulky Catalyst System: While AlCl₃ is standard, experimenting with a bulkier Lewis acid might increase steric hindrance at the more crowded C6 position, thus favoring substitution at C4.
Question 3: How do I deal with the formation of a dark, tarry substance in my reaction flask?
Answer: The formation of dark, polymeric, or tarry materials is usually a sign of side reactions, often caused by excessive heat or the presence of highly reactive impurities.
Possible Causes & Solutions:
-
Excessive Heat: Friedel-Crafts reactions can be highly exothermic.[5] A runaway reaction temperature can lead to polymerization and degradation of the starting materials and product.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use an ice bath and add reagents slowly and dropwise. Ensure efficient stirring to dissipate heat evenly.
-
-
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, using benzene or toluene as a solvent could lead to competitive acylation of the solvent itself.
-
Solution: Use a relatively inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.
-
-
Polyacylation: Although the acyl group is deactivating and generally prevents further substitution, under harsh conditions (high temperature, large excess of acylating agent), a second acylation might occur, leading to complex mixtures.
-
Solution: Use a molar ratio of the aromatic substrate to the acylating agent of approximately 1:1. Avoid excessively high temperatures and long reaction times after the starting material has been consumed (monitor by TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Friedel-Crafts acylation for this synthesis? A1: The reaction proceeds via a three-step electrophilic aromatic substitution mechanism:[4]
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of isobutyryl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the electrophile.[2]
-
Electrophilic Attack: The π-electron system of the 1-bromo-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in its complexed form with the ketone product).[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing ketones? A2: Friedel-Crafts acylation has two main advantages over alkylation:
-
The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations.[7]
-
The product of acylation is a ketone, which has an electron-withdrawing acyl group. This group deactivates the aromatic ring, preventing further reactions (polyacylation). In contrast, the alkyl groups introduced in alkylation are activating, making the product more reactive than the starting material and leading to polyalkylation.[8]
Q3: How can I effectively monitor the reaction's progress? A3: The most convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC).[9]
-
Procedure: Periodically (e.g., every 30-60 minutes), carefully quench a small aliquot of the reaction mixture in dilute acid and extract with a small amount of an organic solvent (like ethyl acetate). Spot the organic extract on a TLC plate alongside spots of your starting material (1-bromo-3-fluorobenzene).
-
Analysis: The product ketone is significantly more polar than the starting aryl halide. Using a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes), the product will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the critical safety precautions for this synthesis? A4:
-
Reagents: Aluminum chloride is corrosive and reacts violently with water. Isobutyryl chloride is also corrosive and a lachrymator. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Quench: The work-up procedure involves quenching the reaction mixture, which contains a large amount of AlCl₃ complex. This should be done very carefully and slowly by pouring the reaction mixture onto ice and/or dilute hydrochloric acid.[5] This process is highly exothermic and will release HCl gas. Ensure the quench is performed in a fume hood with adequate cooling.
Experimental Protocol and Data
Optimized Synthesis Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of the target compound.
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Bromo-3-fluorobenzene | 175.00 | 10.0 g | 0.057 | 1.0 |
| Isobutyryl chloride | 106.55 | 6.7 g (6.3 mL) | 0.063 | 1.1 |
| Aluminum chloride (anhydrous) | 133.34 | 9.1 g | 0.068 | 1.2 |
| Dichloromethane (anhydrous) | - | 100 mL | - | - |
| Hydrochloric acid (conc.) | - | 30 mL | - | - |
| Ice | - | 150 g | - | - |
Step-by-Step Methodology
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (9.1 g) and anhydrous dichloromethane (50 mL).
-
Acylium Ion Formation: Add isobutyryl chloride (6.3 mL) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Aromatic Substrate Addition: In a separate dry flask, dissolve 1-bromo-3-fluorobenzene (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Again, keep the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up (Quench): Prepare a large beaker with crushed ice (150 g) and concentrated HCl (30 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: Exothermic process, HCl gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless or pale yellow oil.
Caption: Experimental Workflow for Synthesis.
Analytical Characterization
-
TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 15% Ethyl Acetate / 85% Hexanes
-
Visualization: UV light (254 nm)
-
Expected Rf: Starting Material (~0.8), Product (~0.5)
-
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the aromatic protons and the isopropyl group protons (a septet and a doublet).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carbonyl carbon (~200 ppm), aromatic carbons (with C-F and C-Br couplings), and the aliphatic carbons of the isopropyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₀BrFO), with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
References
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
-
Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
ResearchGate. Analytical Techniques for Scientists. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with purifying this key intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying crude this compound?
A1: The purity of this compound is critical for its successful use in subsequent synthetic steps. Impurities can lead to unwanted side reactions, lower yields of the desired final product, and complications in the purification of downstream compounds. Column chromatography is a standard and effective method to remove unreacted starting materials, byproducts, and other contaminants.[1]
Q2: What are the typical impurities I might encounter in the crude product?
A2: Common impurities can include unreacted starting materials such as 4-bromo-2-fluorotoluene or isobutyryl chloride, as well as byproducts from side reactions. Depending on the synthetic route, constitutional isomers or related halogenated aromatic ketones could also be present. The specific nature of impurities will dictate the optimal chromatographic conditions.
Q3: Why is silica gel the most commonly used stationary phase for this purification?
A3: Silica gel is a polar stationary phase that is highly effective for separating compounds with varying polarities, which is typical for the purification of reaction mixtures containing aromatic ketones.[2] Its porous structure and high surface area, rich in active hydroxyl groups, allow for differential adsorption of the target compound and impurities, leading to their separation.[2] For many non-polar to moderately polar organic compounds, silica gel provides a good balance of resolution, capacity, and cost-effectiveness.[3]
Method Development and Optimization
Q4: How do I select an appropriate mobile phase (eluent) for the separation?
A4: The selection of the mobile phase is crucial for achieving good separation. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent, like hexane or heptane, and a more polar solvent, such as ethyl acetate or diethyl ether.[3] The ideal solvent system should provide a retention factor (Rƒ) for the target compound in the range of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, as this typically translates to good separation on a column.[4]
-
Pro-Tip: Test various solvent systems using TLC to quickly screen for the best separation between your target compound and its impurities.[4] The polarity of the mobile phase directly influences the elution order and resolution.[3]
Q5: Should I use an isocratic or gradient elution?
A5: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.[5]
-
Isocratic Elution: Best for simple mixtures where the impurities are well-separated from the product. It is simpler to set up and more cost-effective.[5] However, it can lead to band broadening for later eluting compounds.[6]
-
Gradient Elution: More effective for complex mixtures containing compounds with a wide range of polarities.[7] By gradually increasing the polarity of the mobile phase, you can achieve better separation, sharper peaks for more retained compounds, and often a faster overall purification.[6]
The following diagram illustrates the decision-making process for choosing an elution method:
Caption: Decision workflow for selecting isocratic vs. gradient elution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate mobile phase polarity.- Column overload.[8] | - Optimize Mobile Phase: Re-evaluate your solvent system using TLC. Try solvents with different selectivities (e.g., replace ethyl acetate with diethyl ether or dichloromethane).[3]- Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the silica gel.[3] |
| Peak Tailing | - Secondary interactions with acidic silanol groups on the silica surface.[8]- Column bed deformation (channeling).[8] | - Mobile Phase Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid to the eluent to mask active sites on the silica.[8] However, for a neutral ketone, this is less likely to be the primary solution.- Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels.[8] |
| Product Not Eluting from the Column | - The mobile phase is not polar enough.- The compound may have decomposed on the silica gel.[9] | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (switch to gradient elution).[3]- Check Compound Stability: Run a 2D TLC to check for decomposition on the silica plate.[9] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica. |
| Cracks in the Silica Bed | - The silica gel was not packed as a uniform slurry.- The solvent level dropped below the top of the stationary phase. | - Proper Packing: Always pack the column using a slurry of silica gel in the initial, least polar solvent to ensure a homogenous bed.[3]- Maintain Solvent Level: Never let the column run dry. Always keep the solvent level above the top of the silica gel.[1] |
Step-by-Step Experimental Protocol
This protocol provides a general guideline for the purification of this compound.
1. Preparation
-
TLC Analysis: Develop a suitable solvent system (e.g., Hexane:Ethyl Acetate) that gives an Rƒ value of approximately 0.3 for the target compound.
-
Column Packing:
-
Select a column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent.[3]
-
Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Wash the column with the eluting solvent, ensuring the solvent level does not drop below the top layer of sand.[1]
-
2. Sample Loading
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel column.
3. Elution and Fraction Collection
-
Begin eluting with the determined mobile phase (either isocratic or the start of a gradient).
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
4. Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
The following diagram outlines the general workflow for the purification process:
Caption: General workflow for purification by column chromatography.
References
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]
-
Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
-
Sepragen. Scaling Up. [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
National Institutes of Health. The Generally Useful Estimate of Solvent Systems (GUESS) method enables the rapid purification of methylpyridoxine regioisomers by countercurrent chromatography. [Link]
-
PharmaGuru. Isocratic Vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. [Link]
-
ResearchGate. (PDF) Your guide to scaling chromatographic separations. [Link]
-
Cytiva Life Sciences. Chromatography scale-up: don't get tied down by bed height. [Link]
-
RSC Publishing. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
-
Reddit. How to Scale Up and Determine Column Chromatography Diameter?. [Link]
-
MDPI. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. [Link]
-
Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]
-
Mobile Phase Selectivity. [Link]
-
Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
-
Restek. Choosing Your LC Stationary Phase. [Link]
-
Rotachrom Technologies. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
National Institutes of Health. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
Hawach. Choose the Right Stationary Phase or FLASH Column. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
ResearchGate. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography | Request PDF. [Link]
-
Chromatography Forum. Chlorine and Bromine effect. [Link]
-
eCampusOntario Pressbooks. Chapter 7 Lab Overview and Background Information. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
MDPI. Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. [Link]
-
National Institutes of Health. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]
-
1-Bromo-1-(2-fluorophenyl)-2-propanone. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
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- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. biotage.com [biotage.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
troubleshooting guide for the synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to ensure scientific integrity and empower you to achieve a successful synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 1-bromo-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While this is a robust method for forming the carbon-carbon bond between the aromatic ring and the acyl group, it is not without its challenges. Researchers may encounter issues such as low product yield, formation of isomeric impurities, and difficulties during the reaction work-up. This guide will walk you through these potential hurdles with clear, actionable solutions.
General Reaction Scheme:
Caption: General reaction scheme for the Friedel-Crafts acylation.
II. Troubleshooting Guide: Common Issues & Solutions
This section is structured to directly address the most frequent problems encountered during the synthesis of this compound.
A. Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any exposure to atmospheric humidity or residual water in your glassware or solvent will lead to its deactivation. The catalyst should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the ketone product can form a complex with the catalyst, effectively removing it from the reaction cycle.[2]
-
Poor Quality of Reagents: The purity of your starting materials, 1-bromo-3-fluorobenzene and isobutyryl chloride, is crucial. Impurities can interfere with the reaction. It is recommended to use freshly distilled or purchased high-purity reagents.
-
Sub-optimal Reaction Temperature: The reaction temperature plays a significant role. While some acylations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[3]
Solutions:
| Problem | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | To prevent moisture from deactivating the Lewis acid catalyst.[1] |
| Insufficient Catalyst | Increase the molar ratio of AlCl₃ to the limiting reagent. A ratio of 1.1 to 1.5 equivalents is a good starting point. | To ensure enough active catalyst is present to drive the reaction to completion, accounting for complexation with the product.[2] |
| Poor Reagent Quality | Purify starting materials if their purity is questionable. Isobutyryl chloride can be distilled, and 1-bromo-3-fluorobenzene can be washed and dried. | To remove any impurities that might inhibit the reaction or cause side reactions. |
| Sub-optimal Temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C while carefully monitoring for the formation of byproducts by TLC. | To provide sufficient energy to overcome the activation barrier without promoting unwanted side reactions.[3] |
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}
Caption: Troubleshooting flowchart for low product yield.
B. Formation of Isomeric Impurities
Q2: I have obtained a product, but I'm seeing multiple spots on my TLC plate, suggesting the presence of isomers. How can I improve the regioselectivity?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. In the case of 1-bromo-3-fluorobenzene, both the bromine and fluorine atoms are ortho-, para-directing groups. However, their electronic and steric effects will influence the position of acylation.
-
Directing Group Effects: Fluorine is a more activating ortho-, para-director than bromine. Therefore, acylation is expected to occur at positions ortho or para to the fluorine atom.
-
Steric Hindrance: The isobutyryl group is sterically bulky. This will disfavor acylation at the position between the fluorine and bromine atoms (the 2-position). Acylation at the 6-position (ortho to fluorine) is also sterically hindered by the adjacent bromine. The para-position to the fluorine (the 4-position relative to the fluorine, which is the 4-position of the final product) is the most sterically accessible and electronically favorable position.[4]
Potential Isomeric Byproducts:
-
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-one: Acylation at the position para to the bromine.
-
This compound: The desired product, with acylation at the position para to the fluorine.
Solutions to Improve Regioselectivity:
| Factor | Recommended Action | Rationale |
| Reaction Temperature | Maintain a low reaction temperature, typically between 0 °C and room temperature. | Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered para-isomer.[4] |
| Order of Addition | Slowly add the isobutyryl chloride to the mixture of 1-bromo-3-fluorobenzene and AlCl₃. | This helps to keep the concentration of the highly reactive acylium ion low, which can improve selectivity. |
| Solvent Choice | Use a non-polar solvent like dichloromethane or 1,2-dichloroethane. | Non-polar solvents are less likely to solvate the acylium ion, which can influence its reactivity and selectivity. |
C. Difficult Reaction Work-up
Q3: The work-up of my reaction is problematic. I'm getting a persistent emulsion or a difficult-to-handle solid. What can I do?
A3: The work-up of a Friedel-Crafts reaction involves quenching the reaction mixture, typically with an acidic aqueous solution, to decompose the aluminum chloride-ketone complex. This step can sometimes be challenging.
-
Quenching: The quenching process is highly exothermic and generates HCl gas. It must be done slowly and with vigorous stirring in an ice bath to control the temperature and prevent splashing.
-
Emulsion Formation: The presence of aluminum salts can lead to the formation of emulsions during the aqueous extraction, making phase separation difficult.
-
Solid Precipitation: In some cases, aluminum salts may precipitate out as a gelatinous solid that can be difficult to filter.
Solutions for a Smoother Work-up:
| Problem | Recommended Action | Rationale |
| Exothermic Quench | Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. | This ensures efficient heat dissipation and prevents a dangerous buildup of heat and pressure.[2] |
| Emulsion | If an emulsion forms, add a saturated solution of NaCl (brine) to the separatory funnel and gently swirl. | The increased ionic strength of the aqueous layer helps to break the emulsion. |
| Solid Precipitation | Add more dilute HCl and stir until the solids dissolve. If necessary, gently warm the mixture. | The aluminum salts are more soluble in acidic conditions. |
III. Experimental Protocol
This is a generalized protocol based on established procedures for similar Friedel-Crafts acylations.[3] It should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Materials:
-
1-bromo-3-fluorobenzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.1-1.5 equivalents).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by the slow addition of 1-bromo-3-fluorobenzene (1.0 equivalent) via the dropping funnel.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add isobutyryl chloride (1.0-1.1 equivalents) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Caption: A streamlined workflow for the synthesis.
IV. Product Characterization & Purity Assessment
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The methine proton of the isobutyryl group will be a septet around δ 3.5-4.0 ppm, coupled to the six methyl protons, which will appear as a doublet around δ 1.2-1.4 ppm. |
| ¹³C NMR | The carbonyl carbon will have a characteristic chemical shift in the range of δ 195-205 ppm. Aromatic carbons will appear in the δ 110-165 ppm region, with C-F and C-Br couplings potentially visible. The methine and methyl carbons of the isobutyryl group will be in the aliphatic region (δ 30-40 ppm and δ 15-25 ppm, respectively). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹. C-H stretching of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.[5] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |
Interpreting Spectroscopic Data for Impurities:
-
Isomeric Impurities: The presence of the 1-(2-Bromo-4-fluorophenyl) isomer will result in a different splitting pattern and chemical shifts in the aromatic region of the ¹H NMR spectrum.
-
Unreacted Starting Material: The presence of 1-bromo-3-fluorobenzene will be evident from its characteristic signals in the ¹H and ¹³C NMR spectra.
-
Polysubstituted Products: While less common, diacylated products would show a more complex aromatic region in the NMR spectra and a higher molecular weight in the mass spectrum.[4]
By carefully following the recommended procedures and troubleshooting steps, researchers can successfully synthesize this compound with high yield and purity.
V. References
-
BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem.
-
Supporting Information. (n.d.).
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation. BenchChem.
-
Friedel-Crafts Acetylation of Bromobenzene. (n.d.).
-
This organic chemistry video tutorial provides the mechanism of the friedel crafts alkylation and acylation reaction which is a type of electrophilic aromatic substitution reaction. This video contains plenty of examples and practice problems. (2016, December 28). YouTube.
-
Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
-
Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie.
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
Farmer, S., Kennepohl, D., & Reusch, W. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). PubMed.
-
Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. (n.d.). Semantic Scholar.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Gunawan, G., & Nandiyanto, A. B. D. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.).
-
4-bromo-2-[(E)-[(4-fluorophenyl)imino]methyl]-6-methoxyphenol. (n.d.). Sigma-Aldrich.
-
1-(4-Bromo-2-fluorophenyl)ethan-1-one. (n.d.). PubChem.
-
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol. (n.d.). PubChem.
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
-
1-(4-bromo-2-fluorophenyl)propan-2-one. (n.d.). PubChemLite.
-
2-Bromo-1-(4-fluorophenyl)propan-1-one. (n.d.). PubChem.
Sources
optimization of reaction parameters for 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one synthesis
Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves the reaction of 1-bromo-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of isobutyryl chloride and the Lewis acid. The electron-rich aromatic ring of 1-bromo-3-fluorobenzene then attacks this acylium ion. The directing effects of the halogen substituents on the aromatic ring guide the position of acylation. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. In this specific substrate, the substitution is expected to occur primarily at the position para to the fluorine and ortho to the bromine, yielding the desired product.
Caption: Mechanism of Friedel-Crafts Acylation.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid catalyst for this reaction, and why is it used in stoichiometric amounts?
A1: Aluminum chloride (AlCl₃) is the most frequently used and often most effective Lewis acid for this type of Friedel-Crafts acylation.[4] Unlike many catalytic reactions, Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid.[5][6] This is because the ketone product forms a stable complex with the AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[5][6] Therefore, a molar equivalent or a slight excess of AlCl₃ relative to the isobutyryl chloride is necessary to drive the reaction to completion.
Q2: What are the expected regiochemical outcomes, and how can I confirm the structure of the desired product?
A2: The fluorine and bromine substituents on the aromatic ring are both ortho-, para-directing groups. Given the starting material 1-bromo-3-fluorobenzene, the incoming acyl group is directed to positions ortho or para to each halogen. The primary product expected is this compound, where acylation occurs para to the fluorine and ortho to the bromine. Minor isomers may form, and the product distribution can be influenced by reaction conditions. The structure of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Q3: Can I use a different acylating agent instead of isobutyryl chloride?
A3: Yes, other acylating agents like isobutyric anhydride can be used. However, acyl chlorides are generally more reactive. If using an anhydride, you may need to adjust the reaction conditions, such as increasing the temperature or reaction time, to achieve a comparable yield.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (1-bromo-3-fluorobenzene) and the formation of the product.[4] A suitable solvent system for TLC would need to be determined empirically but a mixture of hexane and ethyl acetate is a good starting point.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Sources
Technical Support Center: Stability and Storage of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support center for 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Proper storage and handling are critical to prevent decomposition, which can compromise experimental outcomes and the quality of downstream products.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.
Understanding the Molecule: Key Stability Considerations
This compound is an aromatic ketone containing halogen substituents. Its stability is influenced by the reactivity of the carbonyl group, the carbon-bromine bond, and the electron-withdrawing nature of the fluorine atom. The strong carbon-fluorine bond generally imparts high thermal and chemical stability to that part of the molecule.[4] However, the overall structure is susceptible to several degradation pathways.
Potential Decomposition Pathways:
-
Hydrolysis: The ketone functional group can react with water, especially under acidic or basic conditions, to form a geminal diol.[5][6] While this equilibrium often favors the ketone, prolonged exposure to moisture can lead to the formation of byproducts.
-
Oxidation: Aromatic ketones can undergo oxidation, which may be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities.[7][8][9] The presence of a benzylic carbonyl group can make the molecule susceptible to oxidative cleavage under harsh conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, leading to the formation of radical species and subsequent degradation products.[1][10] Aromatic ketones are known to be photoreactive.[11][12]
-
Reaction with Incompatible Materials: The bromine atom can react with certain metals and strong oxidizing or reducing agents.[13] Storing the compound in inappropriate containers or with incompatible chemicals can catalyze decomposition.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the storage and handling of this compound.
Question 1: I've noticed a change in the color and consistency of my stored compound. What could be the cause?
Answer: A change in physical appearance, such as discoloration (e.g., yellowing) or clumping, is a primary indicator of chemical decomposition. Several factors could be responsible:
-
Oxidation: Gradual oxidation by atmospheric oxygen is a common cause of color change in organic compounds.[7] This process can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis: If the compound has been exposed to humidity, moisture absorption can lead to clumping and potential hydrolysis of the ketone group.[1][5]
-
Contamination: Accidental introduction of impurities, such as trace acids, bases, or metals from a spatula or container, can catalyze degradation reactions.
Preventative Protocol:
-
Visual Inspection: Always inspect the compound upon receipt and before each use. Note the initial appearance in your laboratory notebook.
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Proper Sealing: Use containers with tight-fitting, chemically resistant caps, preferably with a PTFE liner, to prevent moisture and air ingress.[14][15]
-
Cleanliness: Use clean, dry spatulas and glassware to avoid cross-contamination.
Question 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks. Could this be due to decomposition during storage?
Answer: Yes, the appearance of new signals in analytical data is a strong indication that the compound has degraded. The nature of these impurity peaks can provide clues about the decomposition pathway. For example, the formation of 4-bromo-2-fluorobenzoic acid could suggest an oxidative cleavage has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing decomposition.
Question 3: What are the optimal storage conditions to maximize the shelf-life of this compound?
Answer: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to catalysts of decomposition such as heat, light, moisture, and oxygen.[1][10][14]
Recommended Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical reactions, including oxidation and hydrolysis.[14] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation.[7][9] |
| Light | Protect from light | Use amber glass vials or store in a dark location to prevent photolysis.[1][14] |
| Moisture | Store in a dry environment | Use a desiccator or add a desiccant to the secondary container to prevent hydrolysis.[1] |
| Container | Tightly sealed glass bottle with PTFE-lined cap | Glass is chemically inert, and a PTFE liner provides a superior seal against moisture and air.[14][15] |
Question 4: Can I store this compound in a plastic container?
Answer: It is strongly advised to avoid storing this compound in plastic containers.[14] Plasticizers or other additives may leach into the compound, acting as impurities. Furthermore, some plastics may be permeable to air and moisture or could react with the compound over time. Chemically inert glass is the preferred material for long-term storage.[14]
Question 5: How should I handle the compound to prevent degradation during an experiment?
Answer: Proper handling during experimental use is crucial to maintain the integrity of the bulk material.
Experimental Handling Protocol:
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Minimize Exposure: Open the container only for the time necessary to dispense the required amount.
-
Inert Atmosphere Blanketing: If the compound is particularly sensitive or will be stored for a long period after opening, work in a glove box or flush the headspace of the container with an inert gas before re-sealing.
-
Immediate Resealing: Tightly seal the container immediately after use to minimize exposure to air and humidity.
-
Avoid Contamination: Never return unused material to the original container.
By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Aldehyde - Wikipedia. In Wikipedia. Retrieved from [Link]
-
PubChem. 1-Bromo-4-methyl-2-pentanone. Retrieved from [Link]
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Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 90(1), 165–173. Retrieved from [Link]
-
University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]
-
Organofluorine chemistry - Wikipedia. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Vodnar, D. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 158. Retrieved from [Link]
-
Abass, K., et al. (2012). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology Letters, 213(2), 232–239. Retrieved from [Link]
-
Chemistry Steps. Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Macmillan Group. (2009, November 5). Biological Applications of Organofluorine Compounds. Retrieved from [Link]
-
Ojima, I. (Ed.). (2009). Biologically Active Organofluorine Compounds. Elsevier. Retrieved from [Link]
-
Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2254-2257. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
-
Moravek. The Dangers of Chemical Compound Degradation. Retrieved from [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Bianchi, F., et al. (2019). The Chemistry of Atmospheric Aerosols: At the Nexus Between Climate, Energy, and Air Quality. Chemical Reviews, 119(6), 3472–3509. Retrieved from [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
-
Campbell, A., & De Silva, N. R. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5768. Retrieved from [Link]
-
Veeprho. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Contemporary Daguerreotypes. (2015, June 9). Storing & Handling Bromine. Retrieved from [Link]
-
Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Bibliothèque et Archives Canada. Retrieved from [Link]
-
NOBLE CHEMISTRY. (2025, October 25). Photochemistry: Photo substitution of Aromatic compounds. Retrieved from [Link]
-
University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
de Oliveira Melo, S. R., Homem-de-Mello, M., & Silveira, D. (2019). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Journal of Pharmaceutical Sciences, 108(8), 2577-2587. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Okazoe, T. (2011). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 87(8), 438–452. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1399–1406. Retrieved from [Link]
-
Jõgi, K., et al. (2019). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Proceedings of the Estonian Academy of Sciences, 68(4), 360-366. Retrieved from [Link]
-
Campbell, A., & De Silva, N. R. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5768. Retrieved from [Link]
-
Clark, J. (2004). oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
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Technical Support Center: Purification of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support center for the purification of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to obtain a high-purity product for your research.
Understanding the Challenge: The Nature of this compound
This compound is an aromatic ketone, likely synthesized via a Friedel-Crafts acylation reaction. The structure of this molecule, with its halogenated phenyl ring and a ketone functional group, presents specific purification challenges. Impurities often arise from the starting materials, side reactions during the synthesis, or decomposition. This guide will provide you with the tools to identify and remove these impurities effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My crude product is an oil, but I expected a solid. What should I do?
Possible Causes and Solutions:
-
High Impurity Content: The presence of significant amounts of impurities can lower the melting point of your product, causing it to appear as an oil.
-
Solution: Attempt to purify a small portion of the oil using column chromatography to isolate the desired compound. Once a pure solid is obtained, you can use it as a seed crystal to induce crystallization in the rest of the crude material.
-
-
Residual Solvent: Trapped solvent from the reaction work-up can also result in an oily product.
-
Solution: Place the crude product under high vacuum for an extended period to remove any residual solvent. Gentle heating (if the compound is thermally stable) can aid this process.
-
-
Low Melting Point: It is possible that the pure compound has a low melting point and exists as an oil or a low-melting solid at room temperature.
-
Solution: After an initial purification step like column chromatography, try cooling the purified fraction in an ice bath or refrigerator to see if it solidifies.
-
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are they and how do I get rid of them?
Analysis of TLC Results:
A typical TLC of a crude Friedel-Crafts acylation reaction might look like this:
-
Spot A (Higher Rf): Likely unreacted 1-bromo-3-fluorobenzene (starting material).
-
Spot B (Middle Rf): Your desired product, this compound.
-
Spot C (Lower Rf): Potential isomeric byproducts or more polar impurities.
dot
Caption: TLC analysis and corresponding purification strategy.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the components of your crude mixture.[1]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Begin with 100% hexane to elute the non-polar starting material, then gradually increase the polarity with ethyl acetate to elute your product. The more polar byproducts will elute last.
-
-
Recrystallization: If your product is a solid after column chromatography, recrystallization can be used to further enhance its purity.[2][3]
Q3: My yield is very low after purification. What are the common causes of product loss?
Potential Causes and Solutions:
| Problem Area | Possible Cause | Recommended Solution |
| Reaction Work-up | Incomplete quenching of the Lewis acid, leading to product complexation and loss in the aqueous layer. | Ensure the reaction is quenched thoroughly, for instance by pouring it onto a mixture of ice and concentrated HCl.[4] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to help break the emulsion. | |
| Column Chromatography | Using a solvent system that is too polar, causing your product to elute too quickly with impurities. | Optimize your solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your product. |
| Co-elution of the product with an impurity of similar polarity. | Use a shallower solvent gradient during column chromatography to improve separation. | |
| Recrystallization | Using too much solvent to dissolve the crude product. | Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3] |
| Cooling the solution too quickly, leading to the precipitation of impurities along with the product. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the likely synthesis method for this compound and what impurities can I expect?
This compound is most likely synthesized via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]
dot
Caption: Simplified schematic of the Friedel-Crafts acylation.
Common Impurities:
-
Unreacted Starting Materials: 1-bromo-3-fluorobenzene and isobutyryl chloride.
-
Isomeric Byproducts: Acylation can also occur at the position ortho to the fluorine atom, although this is generally less favored due to steric hindrance.
-
Hydrolysis Products: If moisture is present, isobutyryl chloride can hydrolyze to isobutyric acid.
-
Lewis Acid Residues: Incomplete quenching can leave aluminum salts in your crude product.
Q2: What are the best general-purpose purification techniques for this compound?
-
Column Chromatography: This is the most versatile technique for separating a mixture of compounds with different polarities.[1]
-
Recrystallization: If the compound is a solid, recrystallization is an excellent final purification step to remove minor impurities and obtain well-defined crystals.[2]
Q3: Can you provide a starting protocol for column chromatography?
Protocol: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Column Packing:
-
Use a glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% hexane).
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding more ethyl acetate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q4: What about a protocol for recrystallization?
Protocol: Recrystallization Purification
-
Solvent Selection: Test the solubility of your compound in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for ketones include ethanol, isopropanol, or a mixed solvent system like hexane/acetone or ethanol/water.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities (including charcoal), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Q5: What are the key safety precautions when handling this compound and its reagents?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Handle all reagents and the product in a well-ventilated fume hood.
-
Reagent Handling:
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle with extreme care in a dry environment.
-
Acyl Chlorides (e.g., Isobutyryl Chloride): These are corrosive and lachrymatory (tear-inducing).
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. (A foundational, though not directly linked, reference for the reaction type).
- Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. (A comprehensive text on the topic).
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a URL similar to those provided in the search results.
- ASCA GmbH. (n.d.). This compound. Retrieved from a URL similar to those provided in the search results.
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]
- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from a URL similar to those provided in the search results.
- Columbia University. (n.d.). Column chromatography. Retrieved from a URL similar to those provided in the search results.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from a URL similar to those provided in the search results.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one. It addresses common challenges and frequently asked questions encountered during the scale-up of this important chemical intermediate.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of 1-bromo-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The resulting ketone is a valuable building block in the synthesis of various biologically active compounds.
While the reaction appears straightforward on a laboratory scale, scaling up production presents several challenges that can impact yield, purity, and overall process efficiency. This guide will provide troubleshooting strategies and detailed protocols to navigate these complexities.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
FAQ 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower than expected yields, and the results are not reproducible upon scale-up. What are the likely causes and how can we improve this?
Answer: Low and inconsistent yields in Friedel-Crafts acylation are often multifactorial. Here are the primary areas to investigate:
-
Reagent Quality and Stoichiometry:
-
Aluminum Chloride (AlCl₃): This Lewis acid is highly hygroscopic. Moisture will deactivate the catalyst, leading to incomplete reaction.[4] Ensure you are using anhydrous AlCl₃ from a freshly opened container or a properly stored stock. For larger scale reactions, it is advisable to purchase AlCl₃ in smaller, sealed containers to minimize exposure to air and moisture.
-
Isobutyryl Chloride: This acylating agent can also degrade in the presence of moisture to isobutyric acid, which will not participate in the reaction. Use freshly distilled or high-purity isobutyryl chloride.
-
Stoichiometry: A stoichiometric amount of AlCl₃ is generally required because it complexes with the product ketone, rendering it inactive.[2] For scale-up, it's crucial to maintain the correct molar ratios. A slight excess of AlCl₃ (e.g., 1.1-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.
-
-
Reaction Temperature Control:
-
The initial formation of the acylium ion from isobutyryl chloride and AlCl₃ is exothermic.[4] On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of starting materials and product.
-
Solution: Employ a robust cooling system (e.g., a jacketed reactor with a chiller) to maintain the reaction temperature, especially during the addition of AlCl₃ and isobutyryl chloride. A slow, controlled addition of reagents is critical.
-
-
Mixing and Agitation:
-
As the reaction progresses, the formation of the AlCl₃-ketone complex can lead to a thick slurry. Inadequate agitation will result in poor mass transfer, leaving pockets of unreacted starting material.
-
Solution: Use an overhead mechanical stirrer with appropriate impeller design (e.g., anchor or turbine) to ensure efficient mixing of the heterogeneous mixture. The stirrer's power should be sufficient to maintain a homogenous suspension throughout the reaction.
-
FAQ 2: Formation of Impurities and Byproducts
Question: Our product is contaminated with several impurities that are difficult to remove by standard purification methods. What are these byproducts and how can we minimize their formation?
Answer: The primary impurities in this synthesis often arise from side reactions inherent to the Friedel-Crafts acylation process.
-
Isomer Formation:
-
While the fluorine and bromine atoms on the starting material (1-bromo-3-fluorobenzene) direct the acylation, some degree of substitution at other positions on the aromatic ring can occur, leading to isomeric ketone products. The directing effects of the halogens can be complex.
-
Mitigation: Lowering the reaction temperature can often improve the regioselectivity of the acylation. Running the reaction at 0-5 °C is a good starting point.
-
-
Polyacylation:
-
Although the ketone product is deactivated towards further electrophilic substitution, under harsh conditions (e.g., high temperature, large excess of AlCl₃), a second acylation can occur.[3]
-
Mitigation: Use a minimal excess of the acylating agent and Lewis acid. Maintain a low reaction temperature and monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times.
-
-
Dehalogenation or Halogen Scrambling:
-
In some instances, particularly with prolonged reaction times or at elevated temperatures, the Lewis acid can promote the removal or migration of the halogen atoms on the aromatic ring.
-
Mitigation: Strict temperature control and minimizing the reaction time are key. Once the reaction is complete, prompt quenching is essential.
-
Workflow for Troubleshooting Impurity Formation
Caption: Decision tree for identifying and mitigating common impurities.
III. Detailed Experimental Protocol and Scale-Up Considerations
This section provides a detailed, step-by-step protocol for the synthesis of this compound, with specific considerations for scaling up the reaction.
Reagents and Equipment
| Reagent/Equipment | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| 1-Bromo-3-fluorobenzene | 10 g | 1 kg | Ensure high purity. |
| Isobutyryl Chloride | 7.3 g | 730 g | Use freshly distilled or high-purity grade. |
| Aluminum Chloride (Anhydrous) | 8.4 g | 840 g | Highly hygroscopic; handle under inert atmosphere. |
| Dichloromethane (DCM) | 100 mL | 10 L | Anhydrous grade is recommended. |
| Reactor | 250 mL round-bottom flask | 20 L jacketed glass reactor | Ensure adequate cooling and stirring capabilities. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Crucial for maintaining a homogenous slurry. |
| Addition Funnel | 100 mL | 2 L pressure-equalizing addition funnel | Allows for controlled addition of reagents. |
| Quenching Solution | Ice/conc. HCl | Ice/conc. HCl | Prepare in a separate, appropriately sized vessel. |
Step-by-Step Procedure
-
Reactor Setup:
-
Under an inert atmosphere (nitrogen or argon), charge the reactor with anhydrous aluminum chloride and anhydrous dichloromethane.
-
Begin cooling the mixture to 0-5 °C with efficient stirring.
-
-
Formation of the Acylium Ion:
-
Acylation Reaction:
-
Once the acylium ion formation is complete, slowly add a solution of 1-bromo-3-fluorobenzene in dichloromethane to the reaction mixture over 1-2 hours.
-
Continue to maintain the temperature at 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically complete within 2-4 hours after the addition of the substrate.
-
-
Quenching:
-
Once the reaction is complete, the mixture must be carefully quenched. This step is highly exothermic and releases HCl gas.
-
Slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] The acid helps to break down the aluminum complexes.
-
-
Work-up and Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
-
Scale-Up Workflow Diagram
Sources
Technical Support Center: Synthesis of Fluorinated and Brominated Ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated and brominated ketones. The introduction of halogen atoms, particularly fluorine and bromine, into ketone frameworks is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine can drastically alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, while brominated ketones are versatile intermediates for further synthetic transformations.[1][2]
However, the path to these valuable compounds is often fraught with challenges, from controlling regioselectivity to managing aggressive reagents and unexpected side reactions. This guide is designed to be your trusted resource, providing in-depth troubleshooting advice and answers to frequently asked questions. My aim is to move beyond simple protocols and delve into the underlying chemical principles, empowering you to make informed decisions in your own laboratory.
Diagram: General Troubleshooting Workflow for Ketone Halogenation
Caption: A general workflow for troubleshooting common issues in ketone halogenation.
Part 1: Challenges in the Synthesis of Fluorinated Ketones
The direct fluorination of ketones presents a unique set of challenges primarily due to the high reactivity of fluorinating agents and the properties of the fluorine atom itself.
Troubleshooting Guide: Fluorination Reactions
Q1: My α-fluorination reaction is giving very low yields. What are the likely causes and how can I improve it?
A1: Low yields in α-fluorination of ketones can stem from several factors. Let's break down the possibilities and solutions:
-
Poor Enolate/Enol Formation: The majority of ketone fluorinations proceed through an enol or enolate intermediate.[3][4] If your ketone is sterically hindered or has low α-proton acidity, the formation of this key intermediate will be slow, leading to poor conversion.
-
Solution: For acid-catalyzed reactions, ensure you are using a sufficiently strong acid to promote enolization. For base-mediated reactions, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to drive enolate formation.
-
-
Choice of Fluorinating Agent: Not all fluorinating agents are created equal. Their reactivity varies significantly, and the wrong choice can lead to either no reaction or a complex mixture of products.[5][6]
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are common choices.[7][8] Selectfluor® is generally more reactive.[6] If you are using a less reactive ketone, a more powerful fluorinating agent may be necessary.
-
Nucleophilic Fluorinating Agents: These are typically used for the synthesis of α,α-difluoroketones from the corresponding ketones.[9][10] Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are effective but can be hazardous and require careful handling.[11]
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Some fluorinations require elevated temperatures to proceed at a reasonable rate. However, prolonged heating can lead to decomposition of the starting material, product, or reagent. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Substrate Reactivity: The electronic nature of your ketone plays a crucial role. Electron-withdrawing groups near the α-position can decrease the nucleophilicity of the enol/enolate, slowing down the reaction. Conversely, electron-donating groups can enhance reactivity.
Q2: I am observing the formation of di- and poly-fluorinated byproducts. How can I improve the selectivity for mono-fluorination?
A2: Over-fluorination is a common problem, especially with more reactive ketones.
-
Stoichiometry of the Fluorinating Agent: This is the most straightforward parameter to adjust.
-
Solution: Carefully control the stoichiometry of your fluorinating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the fluorinating agent slowly and portion-wise can also help to maintain a low instantaneous concentration, favoring mono-fluorination.
-
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or even -78 °C). While this may slow down the reaction rate, it can significantly enhance selectivity by favoring the kinetically controlled mono-fluorinated product.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of both the enolate and the fluorinating agent.
-
Solution: Aprotic solvents like acetonitrile, dichloromethane, or THF are commonly used. Experiment with different solvents to find the optimal balance of reactivity and selectivity for your specific substrate.
-
FAQ: Fluorinated Ketones
Q: What are the main safety precautions to consider when working with fluorinating agents?
A: Fluorinating agents are often highly reactive and can be toxic and corrosive.[12][13] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[14] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching reactions carefully, as some fluorinating agents can react violently with water or other protic solvents.
Q: Can I use nucleophilic fluorinating agents like KF or CsF for the direct α-fluorination of ketones?
A: While alkali metal fluorides are common nucleophilic fluoride sources, their direct use for the α-fluorination of ketones is often challenging due to their low solubility in organic solvents and the poor leaving group ability of the enolate oxygen.[15][16] However, they can be effective in specific cases, often with the aid of phase-transfer catalysts or in polar aprotic solvents at high temperatures.[17] A more common application is in the fluorination of α-haloketones, where the halide acts as a good leaving group.[18]
Part 2: Challenges in the Synthesis of Brominated Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis. While generally more straightforward than fluorination, it is not without its own set of challenges.
Troubleshooting Guide: Bromination Reactions
Q1: My α-bromination reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity?
A1: Controlling the degree of bromination is a common issue, particularly under basic conditions.
-
Acid-Catalyzed vs. Base-Mediated Bromination: The choice of catalyst has a profound impact on selectivity.
-
Acid-Catalyzed: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate.[19][20] The introduction of the first bromine atom deactivates the enol towards further electrophilic attack, making mono-bromination the favored outcome.[21][22]
-
Base-Mediated: Under basic conditions, an enolate is formed. The electron-withdrawing nature of the newly introduced bromine atom makes the remaining α-protons even more acidic, leading to rapid subsequent halogenations.[22][23] This often results in polyhalogenated products, and in the case of methyl ketones, can lead to the haloform reaction.[21][24]
-
Solution: For selective mono-bromination, acid-catalyzed conditions are generally preferred. Common catalysts include HBr in acetic acid.[19]
-
-
Choice of Brominating Agent:
Q2: I am observing the formation of a rearranged product, likely from a Favorskii rearrangement. How can I avoid this?
A2: The Favorskii rearrangement is a well-known side reaction of α-haloketones in the presence of a base. [26][27][28] It involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton.[26][28]
-
Mechanism of the Favorskii Rearrangement:
Caption: Simplified mechanism of the Favorskii rearrangement.
-
Avoiding the Favorskii Rearrangement:
-
Use of Non-Nucleophilic Bases: If a base is required for a subsequent step, consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge.
-
Protecting Groups: If the ketone functionality is not required for the immediate next step, it can be protected as a ketal or acetal to prevent enolate formation.
-
Careful Control of Basicity: If a basic workup is necessary, use a weak base and maintain a low temperature to minimize the rate of the rearrangement.
-
FAQ: Brominated Ketones
Q: What are some "greener" alternatives to traditional brominating agents like elemental bromine?
A: Concerns over the hazardous nature of elemental bromine have led to the development of more environmentally benign bromination methods.[29] Some options include:
-
Oxidative Bromination: Using a catalytic amount of HBr with an oxidant like hydrogen peroxide (H₂O₂) can generate bromine in situ.[30][31] This approach improves atom economy and reduces the handling of hazardous reagents.[30]
-
Solid Bromine Carriers: Reagents like NBS are solids and are generally easier and safer to handle than liquid bromine.[25]
Q: How can I purify my α-bromoketone, which seems to be unstable during chromatography?
A: α-Haloketones can be lachrymatory and may degrade on silica gel.
-
Crystallization: If your product is a solid, crystallization is often the best purification method.
-
Short Plug of Silica: If chromatography is necessary, use a short plug of silica gel and elute quickly with a non-polar solvent system. Deactivated silica (by adding a small amount of triethylamine to the eluent) can also help to prevent degradation.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification technique.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. brynmawr.edu [brynmawr.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 12. Halogenating Agents | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. The MSDS HyperGlossary: Halogen [ilpi.com]
- 14. clientzacloncom.blob.core.windows.net [clientzacloncom.blob.core.windows.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 22. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 23. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 24. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 27. organicreactions.org [organicreactions.org]
- 28. grokipedia.com [grokipedia.com]
- 29. books.rsc.org [books.rsc.org]
- 30. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of the pharmaceutical intermediate, 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one. We will explore the rationale behind chromatographic choices, compare the performance of two distinct HPLC methods, and provide detailed experimental protocols grounded in scientific principles and regulatory expectations.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy.[1] Impurities introduced or formed during the synthesis of an Active Pharmaceutical Ingredient (API) can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, a well-developed and validated analytical method for purity assessment is not merely a quality control check; it is a fundamental component of the overall drug development process.[2][3]
This compound is a ketone derivative with a halogenated aromatic ring. Its structure presents specific challenges and opportunities in HPLC method development, primarily related to its hydrophobicity and the potential for unique interactions with different stationary phases. This guide will navigate these considerations to establish a reliable purity method.
Strategic Approach to HPLC Method Development
A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. Our strategy involves a multi-step process, from initial screening to final method validation, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Sources
- 1. agilent.com [agilent.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Biological Activity of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The halogenated phenylpropanone core, exemplified by 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, represents a versatile template for the development of novel therapeutic agents. The presence of bromine and fluorine atoms, coupled with the reactive α-bromoketone-like functionality upon enolization or substitution, suggests a high potential for diverse biological activities. This guide provides a comparative analysis of the biological activities of this compound and its structural analogs, drawing upon data from related chemical classes to elucidate structure-activity relationships (SAR). We will explore their potential as cytotoxic, antimicrobial, and enzyme-inhibitory agents, supported by detailed experimental protocols to empower researchers in their investigations.
Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential biological profile by examining its structural analogs and related α-haloketones. The key structural features—the substituted phenyl ring, the carbonyl group, and the isopropyl moiety—all contribute to the molecule's overall physicochemical properties and its interactions with biological targets.
Cytotoxic Activity
α,β-Unsaturated ketones and α-haloketones are known to exhibit cytotoxic effects, often through Michael addition reactions with nucleophilic residues in proteins, such as cysteine in enzymes or glutathione, leading to cellular stress and apoptosis. The cytotoxic potential of this class of compounds is highly dependent on the nature and position of substituents on the phenyl ring.
Key SAR Insights from Analogs:
-
Halogenation: The presence of halogens like bromine and fluorine can significantly influence cytotoxicity. Fluorine substitution, for instance, has been shown to enhance the cytotoxic effects of some phenylacetamide derivatives. In a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro group demonstrated higher cytotoxicity than those with a methoxy group[1]. Specifically, a p-nitro substituent on the N-phenyl ring resulted in the most active compound against the MCF-7 breast cancer cell line[1].
-
Lipophilicity and Electronic Effects: The introduction of different substituents alters the lipophilicity and electronic properties of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. For instance, in a series of 3-styrylchromones, the introduction of a methoxy group at the 7-position of the chromone ring was found to be important for tumor-specificity[2].
-
Steric Hindrance: The isopropyl group adjacent to the carbonyl may modulate the reactivity of the ketone. This steric bulk could influence the accessibility of the carbonyl carbon to nucleophilic attack, potentially altering the compound's cytotoxic profile compared to less hindered analogs.
Table 1: Comparative Cytotoxicity of Selected Phenylpropanone Analogs and Related Ketones
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | 100 | [1] |
| 4,4-dimethyl-2-cyclopenten-1-one | HSC-2 | Lower than normal cells | [3] |
| Hedychenone Analogues | Various Cancer Cell Lines | Potent Activity | [4] |
Antimicrobial Activity
The α-haloketone motif is a known pharmacophore in antimicrobial agents, capable of alkylating essential enzymes in bacteria and fungi, thereby inhibiting their growth. The antimicrobial spectrum and potency are influenced by the overall molecular structure.
Key SAR Insights from Analogs:
-
Halogen Substitution: Bromophenol derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA[5]. The position and number of bromine atoms, along with other substituents like hydroxyl groups, are critical for activity[5].
-
Lipophilicity: A quantitative structure-activity relationship (QSAR) model for a series of antimicrobial agents indicated that moderate lipophilicity (cLogP 3–5) is a key predictor of antibacterial activity[6].
-
Target Specificity: The mechanism of action is often linked to the inhibition of essential enzymes, such as DNA gyrase[6]. The specific substituents on the phenyl ring can modulate the binding affinity to these targets. For example, in a series of pyrazine carboxamide derivatives, compound 5d showed the most potent antibacterial activity against extensively drug-resistant Salmonella Typhi[7].
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Analogs
| Compound/Analog Class | Microorganism | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 12 | [5] |
| Bromophenol Derivative 1 | S. aureus | 24 | [5] |
| Thiazole Derivative 4f | S. aureus (resistant) | 0.25 | [6] |
| Pyrazine Carboxamide 5d | XDR S. Typhi | 6.25 (mg/mL) | [7] |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Ketones, particularly those with aromatic rings, have been explored as AChE inhibitors.
Key SAR Insights from Analogs:
-
Aromatic Interactions: The phenyl ring of the core structure can engage in π-π stacking interactions with aromatic residues in the active site of AChE.
-
Substituent Effects: The nature and position of substituents on the phenyl ring can significantly impact inhibitory potency. For instance, in a series of xanthone derivatives, specific 3-O-alkoxyl substitutions led to potent AChE inhibitors[8].
-
Binding Mode: Kinetic studies on related inhibitors have shown different modes of inhibition, including competitive, non-competitive, and mixed-type, indicating that these compounds can interact with different sites on the enzyme[8][9].
Table 3: Comparative AChE Inhibitory Activity of Selected Analogs
| Compound/Analog Class | IC50 (µM) | Reference |
| Xanthone Derivative 23 | 0.88 - 1.28 | [8] |
| Xanthone Derivative 28 | 0.88 - 1.28 | [8] |
| Pyrimido-pyrrolo-quinoxalinedione 92 | Potent Inhibition | [10] |
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed protocols for the key biological assays discussed.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and a positive control antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Process for Minimum Inhibitory Concentration (MIC) determination.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE through a colorimetric reaction.
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., donepezil) as a positive control
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) and determine the IC₅₀ value.
Signaling pathway for the colorimetric AChE inhibition assay.
Conclusion
The this compound scaffold holds considerable promise for the development of novel bioactive molecules. Based on the analysis of structurally related compounds, this class of molecules is likely to exhibit a range of biological activities, including cytotoxicity against cancer cells, antimicrobial effects, and inhibition of key enzymes like acetylcholinesterase. The structure-activity relationships discussed herein provide a foundational framework for the rational design of more potent and selective analogs. The detailed experimental protocols included in this guide are intended to empower researchers to systematically evaluate these compounds and unlock their full therapeutic potential. Further investigation into the specific mechanisms of action and in vivo efficacy of these promising compounds is warranted.
References
- Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry.
- Recent developments in the synthesis of acetylcholinesterase inhibitors. (n.d.). PubMed.
- Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). (n.d.). PubMed.
- Acetylcholinesterase inhibition assay of the synthesized compounds on... (n.d.).
- Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. (2004). Anticancer Research.
- Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their P
- Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. (2012). Journal of Reports in Pharmaceutical Sciences.
- New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.
- Synthetic Access to Arom
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.).
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC.
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). Frontiers.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. (2022). PMC.
- Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. (n.d.).
- Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of alpha-alkylidene-gamma-lactones and lactams. (n.d.). PubMed.
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). PMC.
- Antimicrobial activity of NO-releasing compounds against periodontal p
- Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues. (2010). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI.
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). PMC.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. (n.d.). PMC.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.
- Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Deriv
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research.
- Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (n.d.). MDPI.
- (PDF) Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024).
- Antimicrobial N
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- 3. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
spectroscopic comparison of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one with its precursors
A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of the aromatic ketone, 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, with its fundamental precursors. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the chemical transformation, offering a clear roadmap for reaction monitoring and product verification. This document is designed for researchers and professionals in drug development and chemical synthesis, providing both reference data and the causal logic behind the spectroscopic shifts observed.
The Synthetic Context: A Friedel-Crafts Perspective
The synthesis of an aromatic ketone such as this compound is commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution provides a direct method for installing an acyl group onto an aromatic ring. For our target molecule, the logical synthetic route involves the reaction of a substituted benzoyl chloride with a suitable acylating agent or, more fundamentally, starting from the corresponding carboxylic acid.
This guide will focus on the spectroscopic signatures of two key precursors: 4-Bromo-2-fluorobenzoic acid (the foundational aromatic core) and Isobutyryl chloride (the acylating agent), and compare them against the final product. Understanding the transition from these starting materials to the final ketone is crucial for any scientist working on similar synthetic pathways.
Caption: Logical relationship from precursors to the final product.
Spectroscopic Analysis of Precursors
A baseline understanding of the precursors' spectra is essential to appreciate the changes upon formation of the final product.
4-Bromo-2-fluorobenzoic Acid
This molecule contains the core aromatic structure and a carboxylic acid functional group.
-
¹H NMR: The proton spectrum is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling. A key distinguishing feature is a broad singlet far downfield (often >10 ppm), corresponding to the acidic proton of the carboxylic acid group.[1]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing bromine, fluorine, and carboxylic acid groups.[2] The carbonyl carbon of the carboxylic acid typically appears around 165-185 ppm.
-
IR Spectroscopy: The infrared spectrum provides clear evidence of the carboxylic acid. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present, typically in the range of 1680-1710 cm⁻¹.[3]
Isobutyryl Chloride
As the source of the acyl group, isobutyryl chloride presents a much simpler spectroscopic profile.[4]
-
¹H NMR: The spectrum is defined by two signals characteristic of an isopropyl group. A doublet corresponding to the six equivalent methyl (CH₃) protons will appear around 1.2 ppm. A septet for the single methine (CH) proton will be further downfield, around 2.8-3.0 ppm.[5]
-
¹³C NMR: The spectrum will show three distinct signals: one for the two equivalent methyl carbons, one for the methine carbon, and a significantly downfield signal for the highly deshielded carbonyl carbon of the acid chloride, often appearing above 170 ppm.[6]
-
IR Spectroscopy: The most prominent feature is a very strong C=O stretching absorption at a high wavenumber, typically between 1780 and 1815 cm⁻¹, which is characteristic of an acyl chloride.[7] The O-H stretching region seen in the benzoic acid will be completely absent.
Spectroscopic Profile of the Final Product
This compound is the result of combining the aromatic core with the isobutyryl group. Its spectra reflect the incorporation of both moieties and the formation of a new ketone functional group.
-
¹H NMR: The spectrum is a composite of features from its precursors, with key modifications.
-
The broad singlet for the carboxylic acid proton is absent.
-
The characteristic isopropyl signals—a doublet (6H) and a septet (1H)—are now present, confirming the incorporation of the isobutyryl group. The septet is typically shifted downfield compared to isobutyryl chloride due to the influence of the aromatic ring.
-
The aromatic region will show signals corresponding to the three protons on the phenyl ring, with chemical shifts and coupling patterns adjusted by the new electron-withdrawing ketone group.
-
-
¹³C NMR: The carbon spectrum confirms the new structure.
-
Signals for the isopropyl group (methyl and methine carbons) are present.
-
The aromatic carbon signals are shifted compared to the benzoic acid precursor.
-
A new, highly deshielded signal for the ketonic carbonyl carbon will appear, typically in the range of 190-220 ppm, which is further downfield than the carbonyl signals of both the carboxylic acid and the acyl chloride.
-
-
Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak should exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of a single bromine atom.[8] Key fragmentation would likely involve the loss of the isopropyl group.
-
IR Spectroscopy: The IR spectrum confirms the change in the carbonyl environment.
-
The broad O-H stretch from the carboxylic acid is absent.
-
The C=O stretch of the new aromatic ketone will be a strong, sharp peak, typically in the range of 1660-1690 cm⁻¹. This is at a lower frequency than the carbonyls of both precursors, reflecting its conjugation with the aromatic ring.
-
Comparative Spectroscopic Data Summary
The following table provides a direct comparison of the key spectroscopic features, highlighting the transformation from precursors to product.
| Spectroscopic Feature | 4-Bromo-2-fluorobenzoic Acid | Isobutyryl Chloride | This compound |
| ¹H NMR: -COOH / -CH | Broad singlet (>10 ppm) | Septet (~2.9 ppm) | Septet (~3.5 ppm, expected) |
| ¹H NMR: Isopropyl -CH₃ | Absent | Doublet (~1.2 ppm)[5] | Doublet (~1.1 ppm, expected) |
| ¹³C NMR: C=O Signal | ~165-185 ppm[2] | >170 ppm[6] | ~190-220 ppm (expected) |
| IR: C=O Stretch (cm⁻¹) | 1680-1710 cm⁻¹ | 1780-1815 cm⁻¹[7] | 1660-1690 cm⁻¹ (expected) |
| IR: O-H Stretch (cm⁻¹) | Broad, 2500-3300 cm⁻¹ | Absent | Absent |
| MS: Key Feature | M+ / M+2 Br isotope pattern | - | M+ / M+2 Br isotope pattern[8] |
Note: Expected values for the final product are based on typical chemical shifts for structurally similar compounds.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: Standard workflow for NMR sample analysis.
IR Spectroscopy (ATR) Protocol
-
Background Scan: Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method: Set up a suitable temperature program for the gas chromatograph to ensure separation of the analyte from any impurities.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
MS Acquisition: As the compound elutes from the GC column, acquire mass spectra using a suitable ionization technique, such as Electron Ionization (EI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic transformation from the precursors to this compound is distinct and verifiable. Key indicators of a successful reaction include the disappearance of the carboxylic acid's acidic proton and broad O-H IR stretch, the appearance of characteristic isopropyl group signals in the NMR spectra, and a significant downfield shift of the carbonyl carbon signal into the ketone region of the ¹³C NMR spectrum. The final ketone's carbonyl group also exhibits a unique IR absorption frequency, lower than both of its carbonyl-containing precursors. This comprehensive spectroscopic analysis provides an authoritative method for confirming the synthesis and purity of the target molecule, underpinning the integrity of further research and development.
References
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Supporting Information for an unspecified article. [No Title Provided]. This source contains various NMR spectra for compounds including 4-bromobenzoic acid. [Link]
-
Wang, L. et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
-
Supporting Information, The Royal Society of Chemistry. [No Title Provided]. This document provides NMR data for 1-(4-Bromophenyl)ethanone. [Link]
-
Supporting Information for an unspecified article. [No Title Provided]. This source contains various NMR and IR spectra for related bromo-fluoro compounds. [Link]
-
SpectraBase. Isobutyryl chloride - Optional[17O NMR] - Chemical Shifts. [Link]
-
PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]
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PubChem. Isobutyryl chloride. [Link]
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New Journal of Chemistry Supporting Information. [No Title Provided]. [Link]
-
SpectraBase. Isobutyryl chloride - Optional[13C NMR] - Spectrum. [Link]
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PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]
-
Wikipedia. Isobutyryl chloride. [Link]
-
PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one. [Link]
-
Fisher Scientific. 4-Bromo-2-fluorobenzoyl chloride, 99%. [Link]
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ASCA GmbH. This compound. [Link]
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PubChem. 2-Bromo-1-(4-fluorophenyl)propan-1-one. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
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PubChemLite. 1-(4-bromo-2-fluorophenyl)propan-2-one. [Link]
-
PubChemLite. This compound. [Link]
-
Liu, F. et al. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. ResearchGate. [Link]
-
Advanced Organic Chemistry. Infrared spectrum of 1-bromo-2-methylpropane. [Link]
-
National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... [Link]
-
Advanced Organic Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
NIST WebBook. 1-Propanone, 1-(4-bromophenyl)-. [Link]
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A Comparative Guide to Identifying Impurities in 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one Samples
This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of impurities in samples of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a key intermediate in pharmaceutical synthesis. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to ensure the purity, safety, and efficacy of their compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Imperative of Impurity Profiling
In pharmaceutical development, any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API) is considered an impurity.[1] The presence of impurities, even at trace levels, can adversely affect the efficacy and safety of the final drug product.[1] Therefore, regulatory bodies like the FDA and EMA mandate rigorous impurity profiling.[2] This guide details a strategic approach to detecting, identifying, and quantifying impurities in this compound, ensuring compliance and product quality.
Anticipating Impurities: Process vs. Degradation
A robust impurity identification strategy begins with a theoretical analysis of potential impurities. These generally fall into two categories:
-
Process-Related Impurities: These arise from the manufacturing process. They can be unreacted starting materials, intermediates, by-products from side reactions, or reagents. The synthesis of aromatic ketones like our target compound often involves a Friedel-Crafts acylation or similar reactions. Potential process-related impurities could include positional isomers, over-alkylated products, or residual starting materials like 1-bromo-3-fluorobenzene.
-
Degradation Products: These form during storage or upon exposure to stress conditions like light, heat, humidity, acid, and base.[3] To proactively identify these potential degradants, we employ Forced Degradation Studies (FDS) , also known as stress testing.[4][5] These studies are a cornerstone of developing stability-indicating analytical methods as required by the International Council for Harmonisation (ICH) guidelines.[3]
The Core of Detection: Forced Degradation Studies (FDS)
Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[3] This helps to establish degradation pathways and provides the degraded samples needed to develop and validate a stability-indicating analytical method.[5][6]
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation : Prepare a stock solution of the target compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration.
-
Base Hydrolysis : Mix the stock solution with 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration.
-
Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation : Store the solid API in a hot air oven at 105°C for 48 hours. Also, heat a solution of the API at 60°C for 48 hours.
-
Photolytic Degradation : Expose the solid API and its solution to UV light (254 nm) and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Samples : Prepare a control sample (unstressed) and a blank (solvent only) for each condition.
-
Analysis : Analyze all stressed samples, along with the control, using a primary separation technique like HPLC to assess the extent of degradation and the impurity profile. A degradation of 5-20% is typically targeted to avoid the formation of secondary, irrelevant degradants.
A Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is critical for successful impurity profiling. The most powerful approach often involves a combination of methods. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.[1][7][8]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly reverse-phase HPLC, is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[1][9]
Why it works: The target molecule is a non-polar aromatic ketone, making it ideally suited for reverse-phase chromatography where a non-polar stationary phase (like C18) is used with a polar mobile phase.[10] Impurities with different polarities will elute at different times, allowing for separation and quantification.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Instrumentation : HPLC or UPLC system with a UV/PDA detector.
-
Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector Wavelength : 254 nm (or λmax determined by PDA scan).
-
Injection Volume : 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for identifying volatile and semi-volatile organic impurities, such as residual solvents or low molecular weight by-products.[1]
Why it works: The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) that allows for positive identification.[11][12] This is particularly useful for halogenated aromatic compounds.[13]
Experimental Protocol: GC-MS Method for Volatile Impurities
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Mode : Split (e.g., 20:1 ratio).
-
Oven Temperature Program :
-
Initial: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp : 280°C.
-
Ion Source Temp : 230°C.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Scan Range : 40-450 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
When an impurity is detected by HPLC or GC but cannot be identified using MS alone, NMR spectroscopy is the definitive tool for structural elucidation.[14][15] It provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.[16][17]
Why it works: NMR exploits the magnetic properties of atomic nuclei.[7] By analyzing the chemical shifts, coupling constants, and through-space interactions in various 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the exact structure of an unknown compound can be pieced together like a puzzle.[14][15]
Protocol: NMR Analysis for Structure Elucidation
-
Isolation : If necessary, isolate the impurity of interest using preparative HPLC.
-
Sample Preparation : Dissolve a sufficient amount of the isolated impurity (typically >0.5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition :
-
1D NMR : Acquire ¹H and ¹³C spectra to identify the types and number of protons and carbons.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To identify proton-proton spin couplings (H-C-C-H connections).
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton attachments (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range carbon-proton couplings (2-4 bonds), which is crucial for connecting molecular fragments.
-
-
-
Structure Elucidation : Integrate the data from all NMR experiments, along with MS data (for molecular formula), to propose and confirm the impurity's structure.
Performance Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific goal, whether it is routine purity testing, identification of volatile solvents, or definitive structural characterization of an unknown degradant.
| Feature | HPLC-UV/PDA | GC-MS | NMR Spectroscopy |
| Primary Application | Separation & Quantification | Separation & Identification of Volatiles | Definitive Structure Elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (µg to mg range) |
| Selectivity | High (Chromatographic) | Very High (Chromo. & Mass) | Very High (Structural) |
| Structural Info | Limited (UV Spectrum) | High (Mass Spectrum) | Definitive (Atomic Connectivity) |
| Quantification | Excellent (Primary Method) | Good (with standards) | Good (qNMR, with standards) |
| Sample Throughput | High | Medium | Low |
| Destructive? | No (can collect fractions) | Yes | No |
Integrated Workflow & Decision Making
A successful impurity profiling campaign relies on an integrated workflow that leverages the strengths of each technique. The initial analysis is typically performed using a stability-indicating HPLC method. Any significant unknown peaks are then targeted for identification.
Visualizing the Workflow
Conclusion
Identifying impurities in this compound requires a multi-faceted, logical approach. It begins with anticipating potential impurities through an understanding of the synthesis and by conducting rigorous forced degradation studies. A comparative evaluation of analytical techniques reveals that while HPLC is the cornerstone for separation and quantification, it must be complemented by mass spectrometry and NMR for unambiguous identification and structural elucidation. By integrating these powerful techniques into a cohesive workflow, researchers can ensure the quality and safety of their pharmaceutical compounds, satisfying both scientific and regulatory standards.
References
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- PharmaTech. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- SGS. (n.d.). Forced Degradation.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- ResearchGate. (2016, January 1). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Eurolab. (2025, November 28). Ketone Impurity Profiling Testing.
- IJRPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Taylor & Francis Online. (2016, June 27). Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- MDPI. (2025, November 7). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- ResearchGate. (2025, August 6). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- ResearchGate. (2025, August 6). GC- MS Analysis of Halocarbons in the Environment | Request PDF.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Benchchem. (n.d.). Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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A Comparative Guide to the Reactivity of Bromo- vs. Fluoro-Substituted Phenylpropanones
For researchers, medicinal chemists, and professionals in drug development, the choice of a halogen substituent on an aromatic scaffold is a critical decision that profoundly influences synthetic strategy and molecular properties. This guide provides an in-depth comparison of the reactivity of bromo- and fluoro-substituted phenylpropanones, moving beyond simple classification to explain the underlying electronic and mechanistic principles. We will explore how these seemingly similar substituents dictate divergent reaction pathways, supported by experimental data and detailed protocols.
The Tale of Two Halogens: Fundamental Electronic Effects
The reactivity of any substituted phenylpropanone is fundamentally governed by the electronic interplay between the substituent and the aromatic ring. Both fluorine and bromine are more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated into the aromatic π-system via a resonance (or mesomeric) effect (+M). The critical difference lies in the balance of these two opposing forces.
-
Fluorine: As the most electronegative element, fluorine's -I effect is exceptionally strong and overwhelmingly dominates its weak +M effect. The poor overlap between fluorine's 2p orbitals and carbon's 2p orbitals is responsible for this diminished resonance contribution.
-
Bromine: While still strongly electronegative, bromine's -I effect is less potent than fluorine's. Its +M effect is also weak due to the size mismatch between its 4p orbitals and carbon's 2p orbitals, but the overall electronic character is less inductively dominated compared to fluorine.
This dichotomy is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring.[1][2]
| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) | C-X Bond Strength (kJ/mol) |
| -F | +0.06 | +0.51 | -0.45 | ~544 |
| -Br | +0.23 | +0.44 | -0.21 | ~366 |
Data compiled from various sources on Hammett constants and bond dissociation energies.
The data clearly shows that while both are electron-withdrawing, the para-fluoro substituent has a significantly smaller net withdrawing effect (σp = +0.06) than para-bromo (σp = +0.23) because of fluorine's more effective resonance donation counteracting its stronger inductive pull.[3] This electronic distinction is the root cause of their differing reactivity profiles.
Reactivity at the Aromatic Ring: The Counterintuitive Case of Nucleophilic Aromatic Substitution (SNAr)
One of the most striking differences in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr). In aliphatic chemistry (SN1/SN2), bromide is an excellent leaving group while fluoride is exceptionally poor.[4] In aromatic systems activated by an electron-withdrawing group like the propanone moiety, this trend is inverted: F > Cl ≈ Br > I .[5]
The Mechanism: Addition-Elimination
The SNAr reaction does not proceed via a direct backside attack (sterically impossible) or the formation of an unstable aryl cation.[6][7] Instead, it follows a two-step addition-elimination pathway.[8][9]
-
Rate-Determining Step: A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10][11]
-
Fast Step: The leaving group is expelled, and the aromaticity of the ring is restored.
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A Researcher's Guide to Byproduct Characterization in the Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
In the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of the impurity profile is not merely a regulatory requirement but a critical component of robust process development and ensuring drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the characterization of byproducts generated during the synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a key intermediate in various pharmaceutical pipelines. We will delve into the mechanistic origins of these byproducts, detail experimental protocols for their identification and quantification, and present comparative data to guide researchers in selecting the most appropriate analytical strategies.
The Synthetic Landscape: Friedel-Crafts Acylation and Its Inherent Challenges
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This involves the reaction of 1-bromo-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While effective, this electrophilic aromatic substitution is rarely perfectly selective, leading to the formation of several isomeric byproducts.
The regioselectivity of the acylation is dictated by the directing effects of the bromo and fluoro substituents on the aromatic ring. Both are ortho-para directing groups; however, the fluorine atom is a stronger activator than the bromine atom. This interplay of electronic effects, coupled with steric hindrance from the bulky isobutyryl group, results in a product mixture that necessitates careful characterization.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
This guide provides an in-depth protocol for the proper disposal of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The information herein is synthesized from established best practices for handling halogenated organic compounds and data from structurally analogous chemicals, providing a robust framework for safe laboratory operations.
Hazard Assessment and Chemical Profile
Key considerations:
-
Toxicity: Halogenated organic compounds can be toxic upon inhalation, ingestion, or skin contact.[1]
-
Environmental Persistence: Many halogenated compounds are persistent in the environment and require controlled disposal to prevent contamination.
-
Reactivity: While generally stable, it may be incompatible with strong oxidizing agents, strong bases, and some metals.[5][6]
The following table summarizes the anticipated hazard profile based on similar compounds:
| Parameter | Anticipated Value/Classification | Rationale |
| Molecular Formula | C₁₀H₁₀BrFO | Based on chemical structure. |
| Appearance | Likely a solid at room temperature | Based on similar aromatic ketones.[7] |
| Toxicity | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Based on GHS classifications for similar compounds like 2-Bromo-1-(4-fluorophenyl)propan-1-one.[8] |
| Environmental Hazard | Potentially persistent and harmful to aquatic life. | General characteristic of halogenated organic compounds. |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.[1][4]
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.[1][7]
-
Body Protection: A standard laboratory coat should be worn. For significant quantities or in the event of a spill, a chemically resistant apron or suit is advised.[1]
-
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Segregated Waste Collection: The Cornerstone of Proper Disposal
The fundamental principle for the disposal of this compound is segregation. Halogenated and non-halogenated waste streams must never be mixed.[2][3][9] This is due to the different treatment methods required for their ultimate disposal; halogenated waste is typically incinerated at high temperatures to ensure complete destruction and to manage the resulting acidic gases.[3]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container:
-
Labeling the Waste Container:
-
Waste Accumulation:
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or involves other hazardous materials, evacuate the laboratory and contact your institution's emergency response team.
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.[12]
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Decontaminate all non-disposable equipment used in the cleanup.
-
Empty Container Disposal
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[10][13]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Waste."[10][13]
-
Container Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste after defacing the original label.[10]
Regulatory Compliance
All chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[14] It is imperative to follow your institution's specific guidelines, which are designed to comply with these regulations. Never discharge chemical waste down the drain or dispose of it in regular trash.[2][10]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
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SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
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PubChem. 2-Bromo-1-(4-fluorophenyl)propan-1-one. [Link]
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Operational Safety Guide: Personal Protective Equipment for Handling 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just a mandate, but a foundational element of your experimental design. This guide provides a detailed operational plan for handling 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, a compound whose structural analogs present notable health hazards. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles to protect you and your work.
Hazard Analysis: Understanding the Risks
While comprehensive toxicological data for this compound is not widely published, analysis of structurally similar compounds is critical for a conservative and responsible risk assessment. Analogs such as 2-Bromo-1-(4-fluorophenyl)propan-1-one and 2-Bromo-1-(4-chlorophenyl)propan-1-one are classified with specific GHS hazard statements that we must assume apply to our target compound.
These hazards include:
This profile necessitates a multi-faceted approach to personal protective equipment (PPE), ensuring a comprehensive barrier against oral, dermal, ocular, and respiratory exposure.
Core PPE Requirements: Your First Line of Defense
Handling this compound requires more than a standard lab coat and gloves. Each piece of equipment is chosen to counteract a specific, identified hazard.
-
Respiratory Protection: Due to the risk of respiratory tract irritation, all handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[3] This engineering control is the most effective way to prevent inhalation of dust or vapors. In the rare event of fume hood failure or a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[4][5]
-
Eye and Face Protection: The classification of "serious eye irritation" demands robust protection.[1][2] At a minimum, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] When handling larger quantities or performing operations with a high risk of splashing (e.g., solution transfers), a full-face shield must be worn over the safety goggles for complete protection.[8][9]
-
Skin and Body Protection:
-
Gloves: Standard latex gloves are insufficient. Handle this compound with chemical-resistant nitrile gloves.[5] Before use, always inspect gloves for any signs of degradation or punctures. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[4] For spill cleanup, heavier-duty butyl or neoprene gloves are recommended.
-
Clothing: A clean, fully-buttoned laboratory coat is required for all procedures. For tasks involving significant quantities, supplement this with a chemical-resistant apron.[9] Fire- and flame-resistant clothing is also advised.[6] Do not wear shorts or open-toed shoes in the laboratory.
-
Operational Plans: PPE in Practice
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Small-Scale Reactions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Certified Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile/Butyl Gloves | Chemical-Resistant Apron/Suit | Certified Chemical Fume Hood or NIOSH-approved Respirator |
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[10]
-
Donning PPE: Put on your lab coat, followed by safety goggles (and face shield if required), and finally, your gloves.
-
Handling: Use spatulas and other tools for all transfers to prevent direct contact. When handling the solid, avoid any actions that could generate dust.
-
Post-Handling: After completing your work, decontaminate your work surface.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves first using the proper technique, followed by your lab coat, and finally your eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][11]
Emergency and Disposal Plans
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow should be followed:
Caption: Workflow for handling a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. For large spills, evacuate the lab and contact your institution's safety officer.
-
Secure the Area: If safe to do so, remove all sources of ignition.[6][7]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.[6]
-
Containment: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep the absorbed material into a suitable container for hazardous waste.[11][12] Use non-sparking tools for this process.[6]
-
Disposal: Seal the container, label it clearly as hazardous waste containing this compound, and arrange for disposal through your institution's environmental health and safety department.[11] Do not discharge into drains or the environment.[7]
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and used gloves, must be treated as hazardous waste.[2] These materials should be collected in a designated, sealed, and clearly labeled container for disposal via an approved waste disposal plant, in accordance with all local, state, and federal regulations.[11]
References
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- 2-Bromo-1-(4-fluorophenyl)propan-1-one - PubChem. (n.d.). PubChem.
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- 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-methoxyphenyl)- Safety Data Sheets. (2019, July 15). Echemi.com.
- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2011, April 14). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
- PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 1-(4-Bromophenyl)-2-methyl-1-propanone SDS, 49660-93-7 Safety Data Sheets. (n.d.). ECHEMI.
- Chemical PPE. (2020, November 19). Trihydro Corporation.
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- 1-(4-Bromo-3-methylphenyl)propan-1-one - Safety Data Sheet. (2022, August 11). ChemicalBook.
- 2-Bromo-1-(4-chlorophenyl)propan-1-one - Safety Data Sheet. (n.d.). CymitQuimica.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
